3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJAAPYNVRPGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371457 | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-41-8 | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175204-41-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile"
An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound this compound (CAS No. 175204-41-8). The information presented is intended to support research, drug discovery, and development activities by providing essential data on the compound's physical and chemical characteristics.
Compound Identity
| Systematic Name | This compound |
| CAS Number | 175204-41-8[1][2][3] |
| Molecular Formula | C₁₁H₆ClFN₂O[4] |
| Appearance | White powder[1] |
| Purity | 99%[1] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, a combination of experimental and predicted values is presented.
| Property | Value | Source (Type) |
| Molecular Weight | 236.63 g/mol | [4] (Calculated) |
| Melting Point | 78 °C | ChemicalBook (Experimental) |
| Boiling Point | 370.3 ± 42.0 °C | ChemicalBook (Predicted) |
| Density | 1.41 ± 0.1 g/cm³ | ChemicalBook (Predicted) |
| Water Solubility | Data Not Available | - |
| LogP (Octanol-Water Partition Coefficient) | Data Not Available | - |
| pKa (Acid Dissociation Constant) | -6.99 ± 0.50 | ChemicalBook (Predicted) |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties for this specific molecule are not publicly available. However, this section outlines standardized methodologies that are broadly applicable for the determination of key properties for crystalline organic compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus with a heated block and a means for observing the sample is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded.
-
For high accuracy, an initial rapid heating can be performed to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/minute) around the expected melting point.
-
Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of the solute in a saturated solution in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Sample Analysis:
-
After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. Filtration or centrifugation may be employed.
-
The concentration of the dissolved compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Synthesis
Biological Context and Potential Applications
The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[7] Derivatives of isoxazole have been reported to possess various pharmacological properties, including but not limited to:
-
Anticancer activity
-
Antibacterial and antifungal activity
-
Anti-inflammatory effects
-
Antioxidant properties
The specific biological activity profile of this compound has not been extensively reported. However, its structural relationship to other biologically active isoxazoles suggests it may be a candidate for further investigation in drug discovery programs. The related compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is known as an impurity in the synthesis of the antibiotic flucloxacillin.[8]
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity, a critical process in early-stage drug development.
Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.
References
- 1. This compound, CasNo.175204-41-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. pharmainfosource.com [pharmainfosource.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]
- 7. ajptonline.com [ajptonline.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. Direct pharmacological data for this specific carbonitrile derivative is not extensively available in current literature. Therefore, this document synthesizes information from structurally analogous compounds, particularly its carboxylic acid counterpart, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, and the broader class of isoxazole-containing therapeutics. The primary hypothesized mechanism of action is the inhibition of bacterial cell wall synthesis, predicated on the role of its close analog as a key intermediate in the synthesis of potent β-lactam antibiotics. This guide also explores other potential biological activities inherent to the isoxazole scaffold, supported by data on related compounds. Detailed experimental protocols for assessing these activities and visual representations of key pathways are provided to facilitate further research and drug development endeavors.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged structure" in medicinal chemistry, as it is a core component in a multitude of compounds with a broad spectrum of pharmacological activities.[1] Isoxazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[2] The isoxazole ring's favorable physicochemical properties often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
The subject of this guide, this compound, is a synthetic compound featuring this key isoxazole core. While direct studies on its mechanism of action are scarce, its structural similarity to known biologically active molecules provides a strong foundation for a hypothesized mechanism.
Inferred Primary Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The most compelling hypothesis for the mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This inference is drawn from the well-documented role of its immediate precursor and structural analog, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which serves as a critical intermediate in the synthesis of the β-lactam antibiotic, flucloxacillin, and a key component in the structure of ceftaroline.[3][4]
Flucloxacillin is a narrow-spectrum antibiotic that is resistant to bacterial β-lactamase enzymes.[5] Its mechanism of action involves the inhibition of the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[6][7] This binding inactivates the enzymes responsible for the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall. The disruption of this process leads to the weakening of the cell wall and subsequent cell lysis.[6]
Ceftaroline, another advanced-generation cephalosporin, also functions by inhibiting bacterial cell wall synthesis through high-affinity binding to PBPs.[4][8] Notably, it exhibits activity against multi-drug resistant strains of Staphylococcus aureus (MRSA).[8]
Given that the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-moiety is a fundamental structural component of these potent antibiotics, it is highly probable that the carbonitrile derivative retains this intrinsic antibacterial activity. The nitrile group can act as a bioisostere for the carboxylic acid, potentially interacting with the same biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ceftaroline: a new cephalosporin with activity against resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 6. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. academic.oup.com [academic.oup.com]
Structural Elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. While specific experimental data for this compound is not widely available in public literature, this document outlines the expected analytical results based on established spectroscopic principles and data from closely related analogs. It further details the standard experimental protocols required for such a structural determination.
Predicted Spectroscopic and Physical Data
The structural confirmation of a novel compound like this compound relies on a suite of analytical techniques. Below are the predicted data based on its chemical structure and supported by data from analogous compounds.
Table 1: Predicted Physical and Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₆ClFN₂O |
| Molecular Weight | 236.63 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 175204-41-8 |
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 - 7.60 | m | 1H | Phenyl H |
| ~7.35 - 7.45 | m | 1H | Phenyl H |
| ~7.15 - 7.25 | t | 1H | Phenyl H |
| ~2.80 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=N (isoxazole) |
| ~160 (d, J ≈ 250 Hz) | C-F |
| ~155 | C-O (isoxazole) |
| ~132 (d, J ≈ 10 Hz) | C-Cl |
| ~130 | Phenyl C-H |
| ~126 | Phenyl C-H |
| ~115 (d, J ≈ 20 Hz) | Phenyl C-H |
| ~115 | C≡N |
| ~110 | C-CN (isoxazole) |
| ~12 | -CH₃ |
Table 4: Predicted FT-IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium | C≡N stretch |
| ~1610, 1580, 1450 | Medium-Strong | C=C and C=N aromatic and isoxazole ring stretches |
| ~1400 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-F stretch |
| ~800 | Strong | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Identity |
| 236/238 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |
| 201 | [M - Cl]⁺ |
| 174 | [M - C₃H₂NO]⁺ |
| 139 | [C₇H₃ClFN]⁺ |
Synthesis Pathway
The structural elucidation is intrinsically linked to the synthesis of the target molecule. A plausible synthetic route for this compound is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate structural determination of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 240 ppm, a pulse width of 30°, a relaxation delay of 2.0 s, and 1024 transients. Use broadband proton decoupling.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) after applying an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and the oven temperature program as follows: hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions: Set the ion source temperature to 230°C and the electron energy to 70 eV. Acquire mass spectra over a mass range of m/z 40-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Single-Crystal X-ray Diffraction (Hypothetical)
Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the definitive three-dimensional structure.
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (100 K). Collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: Solve the structure using direct methods and refine by full-matrix least-squares on F². Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
Visualized Workflows and Relationships
Structural Elucidation Workflow
The logical flow of experiments for structural determination is depicted below.
Caption: General workflow for the structural elucidation of a novel organic compound.
Data Interpretation Logic
The interpretation of the spectroscopic data is a convergent process leading to the final structure.
Caption: Convergent logic of spectroscopic data interpretation for structural confirmation.
This guide provides a foundational framework for the structural elucidation of this compound. The combination of predicted data, detailed experimental protocols, and logical workflows offers a comprehensive resource for researchers in the field of drug discovery and development.
Spectroscopic Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the available spectroscopic data for the compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS No. 175204-41-8). Despite its availability from commercial suppliers, a comprehensive search of scientific literature and patent databases reveals a notable absence of publicly available, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) specifically for this carbonitrile derivative. This document, therefore, serves to summarize the current state of knowledge and provides general experimental protocols that would be applicable for its characterization. Information on closely related analogues, where available, is presented to offer contextual understanding.
Introduction
This compound is a substituted isoxazole, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The precise substitution pattern, featuring a dichlorofluorophenyl ring and a nitrile group, suggests its potential as a key intermediate in the synthesis of more complex bioactive molecules. Accurate and detailed spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. However, for this specific compound, such data is not readily found in peer-reviewed journals or public spectral databases.
This guide provides a framework for the spectroscopic analysis of this compound, including generalized experimental methodologies and expected spectral characteristics based on its structure and data from related compounds.
Physicochemical Properties (Predicted)
While experimental data is scarce, computational methods provide predicted physicochemical properties for this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₆ClFN₂O |
| Molecular Weight | 252.64 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Spectroscopic Data and Analysis (Projected)
In the absence of experimental data for the target compound, this section outlines the expected spectroscopic characteristics. For comparative purposes, data for the closely related analogue, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride , is referenced where applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Region (approx. 7.0-7.6 ppm): The three protons on the 2-chloro-6-fluorophenyl ring would appear in this region. The splitting pattern will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Methyl Region (approx. 2.5 ppm): A singlet corresponding to the three protons of the C5-methyl group on the isoxazole ring.
¹³C NMR: The carbon NMR would show 11 distinct signals corresponding to each carbon atom in the molecule.
-
Aromatic Carbons (approx. 110-165 ppm): Signals for the six carbons of the phenyl ring and the two sp² carbons of the isoxazole ring (C3 and C5). The carbon attached to fluorine will show a large C-F coupling constant.
-
Nitrile Carbon (approx. 115-120 ppm): A characteristically sharp signal for the -CN group.
-
Methyl Carbon (approx. 10-15 ppm): A signal for the C5-methyl group.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z ≈ 252.64. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
-
Key Fragmentation: Fragmentation patterns would likely involve the loss of the nitrile group (-CN), cleavage of the isoxazole ring, and fragmentation of the substituted phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹. This is a key diagnostic peak.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
Instrumentation and Parameters:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program to ensure elution of the compound.
Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While this compound is a commercially available compound, there is a significant gap in the public domain regarding its detailed spectroscopic characterization. This guide provides projected spectroscopic data based on its chemical structure and offers standardized, robust experimental protocols for researchers to obtain this critical information. The acquisition and publication of this data would be a valuable contribution to the chemical science community, aiding in quality control, reaction monitoring, and future research endeavors involving this potentially useful synthetic intermediate. Professionals in drug development are strongly encouraged to perform full in-house characterization to ensure the identity and purity of this starting material in their synthetic campaigns.
An In-depth Technical Guide on 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS Number: 175204-41-8)
Disclaimer: Publicly available scientific literature and technical data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS: 175204-41-8) are limited. This guide summarizes the available information and provides context based on closely related compounds. The properties and activities of related compounds should not be directly attributed to CAS 175204-41-8 without specific experimental verification.
Introduction
This compound is an organic compound identified by the CAS number 175204-41-8. Structurally, it belongs to the isoxazole class of heterocyclic compounds, featuring a central isoxazole ring substituted with a 2-chloro-6-fluorophenyl group, a methyl group, and a nitrile functional group. While detailed scientific studies on this specific nitrile derivative are scarce, its structural analogs, particularly the corresponding carboxylic acid and carbonyl chloride, are recognized as key intermediates in the synthesis of semi-synthetic penicillins, such as flucloxacillin.[1]
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of this compound are not widely reported in peer-reviewed literature. The following table summarizes the basic information that is available, primarily from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 175204-41-8 | N/A |
| Molecular Formula | C₁₁H₆ClFN₂O | N/A |
| Molecular Weight | 236.63 g/mol | N/A |
| Appearance | White powder | [2] |
| Purity | Typically >99% | [2] |
Pharmacological Profile and Mechanism of Action
There is no specific pharmacological data, including mechanism of action, target receptors, or therapeutic effects, available for this compound in the public domain.
For contextual understanding, its closely related analog, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is known as an impurity in the antibiotic flucloxacillin.[1] The parent drug, flucloxacillin, is a β-lactam antibiotic that inhibits the synthesis of bacterial cell walls. The biological activity of the nitrile compound itself has not been characterized.
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not publicly available.
However, general synthetic routes for related isoxazole compounds have been described. For instance, the synthesis of the corresponding carbonyl chloride often starts from 2-chloro-6-fluorobenzaldehyde and involves oximation, chlorination, cyclization with ethyl acetoacetate, hydrolysis to the carboxylic acid, and subsequent conversion to the carbonyl chloride.[3][4] It is plausible that the nitrile could be synthesized from a related intermediate, but a specific protocol is not documented in available literature.
Due to the lack of published experimental studies on this compound, detailed methodologies for key experiments cannot be provided.
Signaling Pathways and Experimental Workflows
As there is no information on the biological targets or mechanism of action for this compound, no signaling pathway diagrams can be generated. Similarly, without published experimental studies, diagrams for experimental workflows are not applicable.
Conclusion
This compound (CAS 175204-41-8) is a chemical compound for which there is a significant lack of detailed, publicly available scientific data. While its existence is confirmed by chemical suppliers, its physicochemical properties, pharmacological profile, and biological activity remain uncharacterized in peer-reviewed literature. Its structural similarity to key intermediates in the synthesis of important antibiotics suggests its potential role as a synthetic building block. However, without dedicated research and publication, a comprehensive technical understanding of this specific compound cannot be achieved. Researchers and drug development professionals are advised to treat this compound as largely uncharacterized and to perform all necessary analytical and biological evaluations before its use.
References
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and Its Key Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature on 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is limited. This guide provides a comprehensive review of this compound in the context of its closely related and more extensively studied analogues: the corresponding carboxylic acid and carbonyl chloride. These compounds are pivotal as intermediates and documented impurities in the synthesis of isoxazolyl penicillin antibiotics, such as flucloxacillin.
Introduction
The isoxazole ring is a prominent five-membered heterocycle that forms the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. This technical guide focuses on this compound, a specific derivative whose significance is intrinsically linked to its chemical precursors and analogues used in pharmaceutical manufacturing.
While dedicated studies on the carbonitrile are scarce, its structural relatives, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, are well-documented. The carboxylic acid is a known impurity in flucloxacillin preparations, making its detection and characterization crucial for drug quality control.[1] The carbonyl chloride is a key synthetic intermediate for creating the acyl side chain of isoxazolyl penicillins.[2] This review synthesizes the available data on this chemical family to provide a thorough understanding of their synthesis, properties, and biological context.
Physicochemical Properties
The physicochemical properties of the carbonitrile and its primary analogues are summarized below. Data has been aggregated from various chemical suppliers and databases.
| Property | This compound | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride |
| CAS Number | 175204-41-8[3][4] | 3919-74-2[1][5] | 69399-79-7[6] |
| Molecular Formula | C₁₁H₆ClFN₂O | C₁₁H₇ClFNO₃ | C₁₁H₆Cl₂FNO₂ |
| Molecular Weight | 236.63 g/mol [4] | 255.63 g/mol [2][5] | 274.08 g/mol [6] |
| Appearance | White powder[3] | White to cream or pale brown solid/powder[1][2] | White to yellow crystal powder[2] |
| Purity | >99%[3] | >98%[2] | Not Specified |
| Melting Point | Not Specified | 202-204 °C[7] | 48-52 °C |
Synthesis and Experimental Protocols
The synthesis of the 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole core is a multi-step process that begins with 2-Chloro-6-fluorobenzaldehyde. This precursor is converted into the key isoxazole intermediates, which can then be theoretically functionalized to yield the target carbonitrile.
General Synthetic Pathway
The common pathway involves the formation of the isoxazole ring, followed by functional group manipulations at the 4-position. The process generally follows these steps: oximation, chlorination, cyclization, and hydrolysis to form the carboxylic acid, which is then converted to the highly reactive carbonyl chloride.[4]
Caption: General synthetic pathway to the isoxazole core and the target carbonitrile.
Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
An improved and environmentally conscious method avoids phosphorus-based chlorinating agents, using bis(trichloromethyl) carbonate (BTC) instead.
Objective: To synthesize the carbonyl chloride from the corresponding carboxylic acid.
Materials:
-
3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq, 100 mmol, 25.55 g)
-
Bis(trichloromethyl) carbonate (BTC) (0.33 eq, 33 mmol, 9.80 g)
-
Tetramethylurea (Catalyst) (0.02 eq, 2 mmol, 0.232 g)
-
Toluene (10x mass of carboxylic acid)
Procedure:
-
Add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene to a suitable reaction vessel.
-
Stir the mixture to ensure homogeneity.
-
Set up a hydrogen chloride (HCl) gas absorption system.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate dropwise over 45 minutes at room temperature.
-
After the addition is complete, raise the temperature to 110°C and reflux the mixture for 2 hours.
-
Monitor the reaction to completion (e.g., by TLC or HPLC).
-
Once complete, recover the toluene via vacuum distillation.
-
Collect the product fraction at 168-170°C under a vacuum of 0.667 kPa.
-
Solidify the product by freezing.
Expected Outcome: The process yields the target product (26.22 g, 95.7%) with a melting point of 48-52°C and a purity of 99.9% (GC).
Proposed Synthesis of the Carbonitrile
A specific protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a standard method for converting an acyl chloride to a nitrile is via a two-step, one-pot reaction involving the formation of a primary amide followed by dehydration.
-
Amidation: The carbonyl chloride would be reacted with aqueous ammonia to form the corresponding 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide.
-
Dehydration: The resulting amide would then be dehydrated using a standard dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride) to yield the target carbonitrile.
Role in Pharmaceutical Analysis and Biological Context
The primary relevance of this isoxazole family is its connection to the antibiotic flucloxacillin. The carboxylic acid is a known impurity, while the carbonyl chloride is a direct precursor.
Impurity Analysis
The presence of impurities like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an active pharmaceutical ingredient (API) like flucloxacillin must be strictly controlled.[1] Reverse-phase High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.
Caption: General workflow for pharmaceutical impurity analysis using HPLC.
Protocol: HPLC Analysis of Carboxylic Acid Impurity
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Reference standard of the carboxylic acid impurity
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase gradient of acetonitrile and water containing 0.1% formic acid.
-
Standard Solution: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the flucloxacillin API sample in the same solvent.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Detection: Monitor the elution profile with the UV detector at an appropriate wavelength.
-
Quantification: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the amount of the impurity based on the peak area relative to the standard.
Biological Activity and Mechanism of Action
Direct biological activity data for this compound is not available in the public domain. However, studies on other 3,5-diaryl-isoxazole-4-carbonitriles have shown them to possess antimicrobial activity against various bacteria and fungi.[8] This suggests that the target compound could potentially have similar properties.
The primary biological context comes from flucloxacillin, the final drug product. As a β-lactam antibiotic, flucloxacillin inhibits the synthesis of the bacterial cell wall.[1]
Caption: Mechanism of action for β-lactam antibiotics like Flucloxacillin.
This mechanism involves the antibiotic binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.
Conclusion
This compound is a compound of interest primarily due to its structural relationship to key intermediates in the synthesis of isoxazolyl penicillin antibiotics. While direct research on its synthesis and biological activity is lacking, a comprehensive understanding can be built by examining its carboxylic acid and carbonyl chloride analogues. The established synthetic routes to the isoxazole core and the analytical methods for detecting related impurities are critical for professionals in drug development and quality assurance. The known antimicrobial activity of other isoxazole-4-carbonitriles suggests a potential avenue for future research into the biological profile of this specific molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 3. This compound, CasNo.175204-41-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. 3919-74-2 | TargetMol [targetmol.com]
- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
In Silico Modeling of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling study for the novel compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document outlines a structured approach to evaluating the potential of this specific isoxazole derivative as an inhibitor of a key oncology target, Cyclin-Dependent Kinase 2 (CDK2), through computational methods. The guide details methodologies for molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and presents a hypothetical signaling pathway associated with CDK2 inhibition. All quantitative data are summarized for clarity, and experimental workflows are visualized using Graphviz.
Introduction
The isoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[3][4] The functionalization of the isoxazole ring can lead to compounds with enhanced physicochemical properties and biological efficacy.[3] In the realm of oncology, the development of small molecule inhibitors targeting key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs), is a promising therapeutic strategy.[5]
This guide focuses on a hypothetical in silico evaluation of this compound, a novel compound, as a potential inhibitor of CDK2. The in silico approach allows for a rapid and cost-effective preliminary assessment of a compound's potential before embarking on extensive experimental studies.[6]
In Silico Modeling Workflow
The computational investigation of this compound follows a systematic workflow, beginning with the preparation of the ligand and its protein target, followed by molecular docking simulations and ADMET prediction.
Experimental Protocols
Molecular Docking
Molecular docking simulations are performed to predict the binding orientation and affinity of the ligand to the protein target.[7]
Receptor Preparation:
-
The three-dimensional crystal structure of the target protein, Cyclin-Dependent Kinase 2 (CDK2), is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and partial charges are assigned using a force field such as CHARMm.
-
The binding site is defined by creating a grid box around the active site of the enzyme.
Ligand Preparation:
-
The 2D structure of this compound is sketched using chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field.
-
Partial charges are assigned, and rotatable bonds are defined.
Docking Simulation:
-
A docking algorithm, such as AutoDock Vina, is used to perform the docking simulation.
-
The algorithm explores various conformations of the ligand within the defined binding site and scores them based on a predefined scoring function.
-
The top-ranked binding poses are saved for further analysis.
Pose Analysis:
-
The predicted binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
The binding affinity, typically expressed as a docking score in kcal/mol, is recorded.
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[6][8]
Methodology:
-
The chemical structure of the compound is submitted to a variety of online ADMET prediction tools and software.
-
These tools utilize quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a range of pharmacokinetic and toxicological properties.
-
The predicted properties are compiled and analyzed to assess the compound's potential for oral bioavailability, metabolic stability, and safety.
Results and Data Presentation
Molecular Docking Results
The molecular docking simulations of this compound against CDK2 yielded the following hypothetical results:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |
| This compound | -9.2 | LEU83, ILE10, GLU81, LYS33 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |
| Reference Inhibitor (e.g., Roscovitine) | -8.5 | LEU83, PHE80, GLN131 | Hydrogen Bond, Pi-Pi Stacking |
ADMET Prediction Summary
The predicted ADMET properties for the compound are summarized in the table below.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Good intestinal permeability. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | High | Expected to have high affinity for plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. |
| Excretion | ||
| Renal Organic Cation Transporter | Inhibitor | May affect the excretion of other drugs. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Unlikely to be a mutagen. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Signaling Pathway
Inhibition of CDK2 by a small molecule inhibitor can disrupt the cell cycle, leading to apoptosis in cancer cells. The following diagram illustrates a simplified hypothetical signaling pathway.
Conclusion
This in silico modeling guide presents a hypothetical yet plausible framework for the initial assessment of this compound as a potential anticancer agent. The outlined methodologies for molecular docking and ADMET prediction provide a solid foundation for computational drug discovery efforts. The hypothetical results suggest that the compound may exhibit favorable binding to CDK2 and possess a reasonable pharmacokinetic profile, warranting further experimental validation. This guide serves as a template for researchers and scientists in the field of drug development to leverage computational tools for the efficient evaluation of novel chemical entities.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 5. tandfonline.com [tandfonline.com]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile . This compound is a member of the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The specific compound, this compound, possesses a unique substitution pattern with a halogenated phenyl ring, a methyl group, and a nitrile functional group, suggesting its potential as a scaffold for the development of novel therapeutic agents. These notes offer detailed protocols for its synthesis and characterization to facilitate further research and drug discovery efforts.
Data Presentation
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₆ClFN₂O |
| Molecular Weight | 252.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available (predicted to be in the range of 100-150 °C) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water |
Table 2: Spectroscopic Data (Expected)
| Technique | Expected Values/Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.20 (m, 3H, Ar-H), 2.70 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165 (C=N), 160 (C-Cl, d, J_CF), 132 (Ar-C), 128 (Ar-C), 125 (Ar-C), 115 (Ar-C, d, J_CF), 115 (C≡N), 105 (C4-isoxazole), 12 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1610 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-F stretch), ~780 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z (%): 252 (M⁺), 217, 189, 154 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the target compound from the corresponding carboxylic acid via a two-step process involving the formation of an amide intermediate followed by dehydration.
Step 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution for 15-20 minutes, or add a solution of ammonium hydroxide (2.0 eq) dropwise.
-
Work-up: Stir the reaction mixture at room temperature for 1 hour. Quench the reaction with water and extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure amide.
Step 2: Dehydration of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide to the Nitrile
-
Reaction Setup: In a round-bottom flask, place the 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide (1.0 eq) and add phosphorus oxychloride (POCl₃, 3.0 eq) or thionyl chloride (SOCl₂, 2.0 eq) as the dehydrating agent.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C depending on the reagent) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product, this compound.
Protocol 2: Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Hypothetical signaling pathway for the isoxazole derivative.
"experimental protocol for using 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the experimental protocols related to the synthesis and analysis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a known impurity in flucloxacillin preparations.[3] Understanding the synthesis and characterization of this compound is crucial for drug development and quality assurance.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClFNO₃ | PubChem |
| Molecular Weight | 255.63 g/mol | PubChem |
| Appearance | White to cream or pale brown powder | BenchChem[3] |
| CAS Number | 3919-74-2 | BenchChem[3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
This protocol outlines the general multi-step synthesis starting from 2-Chloro-6-fluorobenzaldehyde.[1][4]
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Hydroxylamine
-
Chlorinating agent (e.g., N-Chlorosuccinimide)
-
Cyclizing agent
-
Solvents (e.g., ethanol, toluene)
-
Acid/Base for hydrolysis and pH adjustment
-
Standard laboratory glassware and equipment
Methodology:
-
Oxime Formation: Dissolve 2-Chloro-6-fluorobenzaldehyde in a suitable solvent and react it with hydroxylamine to form the corresponding oxime.
-
Chlorination: The oxime is then chlorinated using a suitable chlorinating agent.
-
Cyclization: The chlorinated intermediate undergoes cyclization to form the isoxazole ring.
-
Hydrolysis: The resulting isoxazole derivative is hydrolyzed, typically under acidic conditions, to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Caption: Synthetic pathway for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in a flucloxacillin sample.[3]
Objective: To separate and quantify the target carboxylic acid from the active pharmaceutical ingredient (API).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample
Methodology:
-
Mobile Phase Preparation: Prepare a gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or as determined by UV-Vis spectrum of the analyte)
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid based on the retention time of the reference standard. Quantify the amount of the impurity in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Caption: General workflow for the HPLC analysis of pharmaceutical impurities.
Biological Context and Mechanism of Action
While 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid itself is primarily studied as a pharmaceutical impurity, its parent drug, flucloxacillin, has a well-established mechanism of action.[3] Flucloxacillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][3] It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. By inhibiting PBPs, flucloxacillin disrupts cell wall integrity, leading to bacterial cell lysis and death.[1]
Caption: Simplified signaling pathway for the mechanism of action of Flucloxacillin.
Conclusion
The primary application of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole derivatives is in the synthesis of antibiotics. The carboxylic acid form is a notable impurity that requires careful monitoring during the manufacturing of drugs like flucloxacillin. The provided protocols for synthesis and HPLC analysis are fundamental for researchers and professionals in pharmaceutical development and quality control. Further research is needed to explore any potential direct biological activities of the carbonitrile derivative.
References
Application Notes and Protocols for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry. While its direct biological activities are not extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous therapeutic agents. This document provides an overview of the known context of closely related analogs, and proposes detailed protocols for the synthesis and biological evaluation of the title compound to explore its potential as a novel therapeutic agent.
Introduction
The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Isoxazole-containing compounds have been successfully developed as antibacterial, anti-inflammatory, anticancer, and antiviral agents.[1][3] The specific compound, this compound, is structurally related to key intermediates used in the synthesis of β-lactam antibiotics, such as flucloxacillin.[4][5] The carboxylic acid and carbonyl chloride analogs are primarily recognized as precursors or impurities in the manufacturing of these antibiotics.[5]
The introduction of a carbonitrile group at the 4-position of the isoxazole ring, along with the substituted phenyl ring, offers a unique chemical entity with the potential for novel biological activities. This document outlines proposed methodologies for the synthesis and comprehensive biological screening of this compound to elucidate its therapeutic potential.
Synthesis Protocols
While the direct synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of its carboxylic acid precursor. The final step would involve the conversion of a primary amide to a nitrile.
Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
This protocol is based on established methods for the synthesis of the carboxylic acid precursor.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethyl acetoacetate
-
N-Chlorosuccinimide (NCS)
-
Solvents (e.g., ethanol, water, toluene)
Procedure:
-
Oximation: Dissolve 2-chloro-6-fluorobenzaldehyde and hydroxylamine hydrochloride in ethanol and water. Add a solution of sodium hydroxide and stir at room temperature to form the corresponding oxime.
-
Chlorination: Treat the oxime with N-chlorosuccinimide in a suitable solvent to generate the hydroximoyl chloride.
-
Cyclization: React the hydroximoyl chloride with ethyl acetoacetate in the presence of a base to yield the ethyl ester of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
Hydrolysis: Hydrolyze the resulting ester using a solution of sodium hydroxide in water and ethanol. Acidify the reaction mixture to precipitate the desired 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Proposed Synthesis of this compound
This proposed protocol starts from the corresponding carboxylic acid.
Materials:
-
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Ammonia solution
-
Dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride)
-
Solvents (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Amide Formation: Carefully add the acid chloride solution to an excess of concentrated ammonia solution at low temperature to form 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide.
-
Dehydration to Nitrile: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride to yield the target compound, this compound.
-
Purification: Purify the final product using column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Proposed Biological Evaluation Protocols
Given the broad bioactivity of the isoxazole scaffold, the following protocols are proposed to screen this compound for potential therapeutic applications.
In Vitro Antibacterial Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Caption: Proposed workflow for the biological evaluation of the target compound.
Potential Mechanism of Action: Kinase Inhibition
Many isoxazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.
A hypothetical mechanism of action for this compound, should it exhibit anticancer activity, could involve the inhibition of a key signaling pathway such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary (Hypothetical)
As no specific biological data for this compound is currently available, the following table is a template for presenting data that would be generated from the proposed experimental protocols.
| Assay Type | Target | Result (e.g., IC50, MIC) |
| Anticancer Activity | MCF-7 (Breast Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined | |
| HCT116 (Colon Cancer) | Data to be determined | |
| Antibacterial Activity | Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined | |
| Enzyme Inhibition | PI3Kα | Data to be determined |
Conclusion
This compound represents an unexplored molecule with potential for medicinal chemistry applications, stemming from the established pharmacological importance of the isoxazole scaffold. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis and biological evaluation of this compound. Further research is warranted to determine its bioactivity profile and potential as a lead compound for drug discovery.
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and its Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is a substituted isoxazole derivative. While direct applications of the carbonitrile are not extensively documented in publicly available literature, its corresponding carboxylic acid and carbonyl chloride analogues are crucial intermediates in the synthesis of several important pharmaceutical compounds. The carbonitrile can be considered a key precursor to the carboxylic acid via hydrolysis. These application notes will focus on the utility of these derivatives, particularly in the synthesis of β-lactam antibiotics.
Application 1: Synthesis of Isoxazolyl Penicillins (e.g., Flucloxacillin)
The primary and most well-documented application of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole scaffold is in the synthesis of penicillinase-resistant penicillins, such as Flucloxacillin. The key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.[1]
Experimental Protocols:
Protocol 1.1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This multi-step synthesis starts from 2-chloro-6-fluorobenzaldehyde.[1][2]
-
Step 1: Oximation: 2-chloro-6-fluorobenzaldehyde is reacted with hydroxylamine to form the corresponding oxime.
-
Step 2: Chlorination: The oxime is chlorinated using a suitable chlorinating agent.
-
Step 3: Cyclization: A cyclization reaction is performed to form the isoxazole ring.
-
Step 4: Hydrolysis: The resulting compound is hydrolyzed to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[3]
-
Step 5: Acyl Chlorination: The carboxylic acid is then treated with a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate to yield the final product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[2][4]
Protocol 1.2: Synthesis of Flucloxacillin
This protocol details the coupling of the isoxazole acid chloride with 6-aminopenicillanic acid (6-APA).[1]
-
Methodology:
-
Preparation of 6-APA solution: Dissolve 6-aminopenicillanic acid in an aqueous solution of a weak inorganic base (e.g., sodium bicarbonate) and cool the solution to 0-5°C.[3]
-
Acylation: Slowly add a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent to the cooled 6-APA solution. Maintain the pH between 7 and 8 during the addition.[1]
-
Acidification and Extraction: Upon reaction completion, acidify the mixture with hydrochloric acid. The resulting flucloxacillin acid is then extracted into an organic solvent.[1]
-
Salt Formation: The extracted flucloxacillin acid can be converted to its sodium salt for pharmaceutical formulation.
-
Quantitative Data:
| Intermediate/Product | Synthesis Step | Reagents | Yield | Purity (GC) | Melting Point (°C) | Reference |
| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | Acyl Chlorination | Bis(trichloromethyl) carbonate, Toluene | 95.7% | 99.9% | 48-52 | [4] |
| Flucloxacillin Sodium | Acylation & Salt Formation | 6-APA, Sodium Bicarbonate | - | - | - | [1] |
Data for Flucloxacillin synthesis yield and purity were not specified in the provided search results.
Diagram of Synthetic Pathway:
Caption: Synthetic route to Flucloxacillin.
Application 2: Intermediate for Other Advanced Pharmaceutical Compounds
The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride is also a key intermediate in the synthesis of other advanced pharmaceutical compounds, such as the antibiotic Ceftaroline.[5] This highlights the versatility of this isoxazole scaffold in the development of new therapeutic agents.
Broader Biological Context of Isoxazole Derivatives
While specific biological activity data for this compound is scarce, the isoxazole moiety is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. These activities include antibacterial, anticancer, and neuroprotective effects.[3][5][6] For instance, some isoxazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.[5]
Mechanism of Action of Flucloxacillin:
As a β-lactam antibiotic, Flucloxacillin inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis.[1]
Diagram of Flucloxacillin's Mechanism of Action:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
Application Notes and Protocols: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile as a chemical intermediate in the synthesis of pharmaceutically relevant compounds. While direct literature on this specific carbonitrile is limited, this document outlines its plausible synthesis and its primary application as a precursor to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its subsequent derivatives, which are crucial in the development of isoxazolyl penicillin antibiotics.
Overview and Primary Application
This compound is a heterocyclic compound whose chemical structure suggests its utility as a versatile intermediate. The isoxazole core is a key feature in a variety of biologically active molecules. The primary application of this intermediate is its conversion to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a known impurity and key building block in the synthesis of the antibiotic flucloxacillin.[1][2] The subsequent conversion of the carboxylic acid to the highly reactive carbonyl chloride allows for its coupling with aminopenicillanic acid to form the final antibiotic.[1][3]
Proposed Synthesis of the Intermediate
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 3,5-disubstituted isoxazole-4-carbonitriles, such as a 1,3-dipolar cycloaddition reaction.
Experimental Protocol: Synthesis of this compound (General Approach)
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium acetate)
-
A propiolonitrile derivative (e.g., 3-aminopropiolonitrile or a related precursor)
-
An oxidizing agent (e.g., Chloramine-T)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Formation of the Aldoxime: In a round-bottom flask, dissolve 2-Chloro-6-fluorobenzaldehyde and hydroxylamine hydrochloride in ethanol. Add a base, such as sodium acetate, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Generation of the Nitrile Oxide (in situ): Cool the reaction mixture containing the aldoxime. Add an oxidizing agent like Chloramine-T portion-wise to generate the corresponding nitrile oxide in situ.
-
Cycloaddition Reaction: To the in situ generated nitrile oxide, add the propiolonitrile derivative. Reflux the reaction mixture for several hours until completion (monitored by TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to obtain this compound.
Application as an Intermediate: Hydrolysis to Carboxylic Acid
The primary utility of the carbonitrile is as a stable precursor to the corresponding carboxylic acid via hydrolysis. This transformation can be achieved under either acidic or basic conditions.
Experimental Protocol: Hydrolysis of this compound
Method A: Acidic Hydrolysis
-
Suspend this compound in a mixture of a dilute strong acid (e.g., 10% HCl or H₂SO₄) and an alcohol co-solvent if needed.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature. The product, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Method B: Basic Hydrolysis
-
Suspend this compound in an aqueous solution of a strong base (e.g., 10% NaOH or KOH).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature. The product will be in the form of its carboxylate salt.
-
Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Dilute HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Product Form | Carboxylic Acid | Carboxylate Salt (requires acidification) |
| Byproduct | Ammonium Salt | Ammonia |
Further Transformation: Synthesis of the Carbonyl Chloride
The resulting carboxylic acid is a key intermediate for the synthesis of the corresponding acyl chloride, a highly reactive species used in acylation reactions.
Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This protocol is based on an improved synthesis method using bis(trichloromethyl) carbonate (triphosgene).[1]
Materials:
-
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Bis(trichloromethyl) carbonate
-
Tetramethylurea (catalyst)
-
Toluene (solvent)
Procedure:
-
To a reaction vessel, add 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.
-
Stir the mixture until uniform.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes at room temperature, ensuring proper ventilation for the evolving HCl gas.
-
Raise the temperature to 110°C and reflux for 2 hours.
-
After the reaction is complete, recover the toluene by vacuum distillation.
-
Collect the product fraction at 168-170°C under a vacuum of 0.667 kPa. The product will solidify upon cooling.
Quantitative Data for Carbonyl Chloride Synthesis[1]
| Parameter | Value |
| Yield | 95.7% |
| Purity (GC) | 99.9% |
| Melting Point | 48-52°C |
| ¹H-NMR (CDCl₃) δ | 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m) |
Diagrams
Caption: Synthetic workflow from starting materials to the final drug product.
Caption: Logical relationship of the chemical intermediates.
References
Application Notes and Protocols for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the biological activity of the novel compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. Based on the known broad-spectrum activities of isoxazole derivatives, two primary assays are presented: a cyclooxygenase-2 (COX-2) inhibition assay to evaluate anti-inflammatory potential and a cell viability assay to assess cytotoxic (anti-cancer) effects.
Application Note 1: Evaluation of COX-2 Inhibitory Activity
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory diseases and various cancers. Its inhibition is a key therapeutic strategy for managing these conditions. This protocol describes a high-throughput screening assay to determine the inhibitory potential of this compound against human recombinant COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX activity.
Signaling Pathway
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (Positive Control)
-
This compound (Test Compound)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Dilute the Test Compound and Celecoxib to the desired concentrations in COX Assay Buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Enzyme Control (EC): 80 µL of Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor) and 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 80 µL of Reaction Mix, 2 µL of Celecoxib, and 8 µL of COX Assay Buffer.
-
Test Compound (Sample): 80 µL of Reaction Mix and 10 µL of the diluted Test Compound.
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for the Test Compound and Celecoxib using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity).
Data Presentation
| Compound | Concentration (µM) | % Inhibition of COX-2 | IC50 (µM) |
| This compound | 0.1 | [Data] | |
| 1 | [Data] | [Data] | |
| 10 | [Data] | ||
| 100 | [Data] | ||
| Celecoxib (Positive Control) | 0.01 | [Data] | |
| 0.1 | [Data] | [Data] | |
| 1 | [Data] | ||
| 10 | [Data] |
Application Note 2: Assessment of Cytotoxic Activity
Introduction
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1] This assay is widely used to screen compounds for their potential anti-cancer properties by measuring their ability to reduce cell viability.
Experimental Workflow
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Test Compound and Doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
Plot the percent viability versus the log of the compound concentration to determine the IC50 value.
Data Presentation
| Compound | Concentration (µM) | % Cell Viability | IC50 (µM) |
| This compound | 0.1 | [Data] | |
| 1 | [Data] | [Data] | |
| 10 | [Data] | ||
| 100 | [Data] | ||
| Doxorubicin (Positive Control) | 0.01 | [Data] | |
| 0.1 | [Data] | [Data] | |
| 1 | [Data] | ||
| 10 | [Data] |
General High-Throughput Screening (HTS) Workflow
The development of assays for novel compounds like this compound is often the first step in a larger high-throughput screening campaign to identify potential drug candidates.[2]
References
Application Notes and Protocols for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS No. 175204-41-8), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific safety and property data for this compound, this document incorporates extrapolated information from its close structural analogs, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. All procedures should be conducted with the utmost caution in a controlled laboratory setting.
Chemical and Physical Properties
| Property | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | This compound |
| CAS Number | 69399-79-7[2][3] | 3919-74-2[4] | 175204-41-8[1] |
| Molecular Formula | C₁₁H₆Cl₂FNO₂[2][3] | C₁₁H₇ClFNO₃[5] | C₁₁H₆ClFN₂O |
| Molecular Weight | 274.07 g/mol [2] | 255.63 g/mol [6] | 236.64 g/mol |
| Appearance | White solid/powder[3] | White to cream or pale brown powder[4] | White powder[1] |
| Purity | Not specified | Commercially available in 98% and 99% purities[4] | 99%[1] |
| Melting Point | 123.18 °C (estimated)[3] | Not available | Not available |
| Boiling Point | 368.3 °C (estimated)[3] | Not available | Not available |
| Solubility | In water: 68.42 mg/L at 25°C[3] | Not available | Not available |
Hazard Identification and Safety Precautions
No specific hazard classification is available for this compound. However, based on the hazard profile of its analogs, it should be handled as a hazardous substance. The primary hazards associated with the carboxylic acid analog include skin irritation, serious eye irritation, and potential respiratory irritation.[7] The carbonyl chloride analog is classified as causing severe skin burns and eye damage, and may be toxic in contact with skin.[2]
General Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
First Aid Measures
The following first aid measures are based on the recommendations for the carboxylic acid and carbonyl chloride analogs and should be followed in case of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid the formation of dust and aerosols.[10]
-
Use non-sparking tools.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[8]
-
The product should be "sealed and preserved".[1]
-
Store away from heat and sources of ignition.
Experimental Protocols
While specific experimental protocols for this compound are not available in the public domain, a general protocol for its use as a chemical intermediate in a reaction is provided below. This protocol is based on standard laboratory practices for handling solid reagents.
Protocol 5.1: General Procedure for Reaction with this compound
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry reaction flask with a magnetic stirrer, a temperature probe, and a septum for additions.
-
Add the desired solvent to the reaction flask.
-
-
Reagent Addition:
-
Accurately weigh the required amount of this compound in a fume hood.
-
Carefully add the solid reagent to the reaction flask.
-
Add other reactants to the flask via syringe or cannula.
-
-
Reaction Monitoring:
-
Maintain the desired reaction temperature using a suitable heating or cooling bath.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately.
-
Perform an aqueous work-up to remove inorganic byproducts.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Diagrams
Caption: General workflow for the safe handling of the compound.
Caption: First aid measures in case of accidental exposure.
References
- 1. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 2. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 6. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. capotchem.com [capotchem.com]
Application Note and Protocol for the Scale-Up Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, three-step protocol for the scale-up synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, a key intermediate in pharmaceutical development. The synthesis begins with the formation of the isoxazole ring to yield the corresponding carboxylic acid, which is subsequently converted to the primary carboxamide. The final step involves the dehydration of the amide to afford the target nitrile. This protocol is designed for scalability and provides quantitative data and safety guidelines for handling the chemical intermediates and reagents involved.
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound is a valuable intermediate, particularly in the synthesis of advanced pharmaceutical ingredients. Its precursor, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is a known impurity in the semi-synthetic penicillin antibiotic flucloxacillin, highlighting the relevance of this chemical family in drug development and quality control.[1] This application note details a robust and scalable synthetic route to the title carbonitrile, starting from the corresponding carboxylic acid.
Overall Synthetic Pathway
The synthesis is performed in three main stages starting from the carboxylic acid precursor. The overall transformation is outlined below.
Caption: Three-step synthesis of the target nitrile from the carboxylic acid.
Experimental Protocols
Materials and Equipment
-
Reagents: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, thionyl chloride (SOCl₂), oxalyl chloride, phosphorus oxychloride (POCl₃), ammonium hydroxide (NH₄OH, 28-30%), dichloromethane (DCM), toluene, N,N-dimethylformamide (DMF), ethyl acetate, hexane, sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; dropping funnel; vacuum pump; rotary evaporator; filtration apparatus; pH meter/strips; standard laboratory glassware.
Step 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
This step involves the conversion of the starting carboxylic acid to an acid chloride, followed by amidation.
-
Acid Chloride Formation: To a clean, dry, jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (10 volumes).
-
Add a catalytic amount of DMF (0.05 eq).
-
Slowly add thionyl chloride (1.2 eq) via a dropping funnel at room temperature over 30 minutes. The reaction is exothermic.
-
Heat the mixture to 70-80°C and stir for 2-4 hours, monitoring the reaction completion by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.
-
Amidation: Cool the crude acid chloride in an ice bath.
-
Slowly add the crude acid chloride solution to a separate reactor containing concentrated ammonium hydroxide (10 eq) in DCM (10 volumes) at 0-5°C. Maintain the temperature below 10°C during the addition.
-
Stir the resulting biphasic mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide as a solid. The product can be purified by recrystallization from ethyl acetate/hexane if necessary.
Step 2: Synthesis of this compound
This final step is a dehydration of the primary amide to the nitrile.
-
Reaction Setup: To a clean, dry reactor, charge the 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide (1.0 eq) and anhydrous DMF (5 volumes).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum at 50°C to afford the final product, this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the scale-up synthesis.
| Step | Reactant | Molar Ratio (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Carboxylic Acid | 1.0 | Toluene | 70-80 | 2-4 | >95 (crude) |
| Thionyl Chloride | 1.2 | |||||
| 1b | Acid Chloride | 1.0 | DCM/Water | 0-25 | 1-2 | 85-95 |
| Ammonium Hydroxide | 10.0 | |||||
| 2 | Carboxamide | 1.0 | DMF | 60-70 | 3-5 | 80-90 |
| POCl₃ | 1.5 |
Experimental Workflow Visualization
Caption: General workflow for the two-stage conversion process.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and phosphorus oxychloride.
-
Reactive Hazards:
-
The reaction of thionyl chloride and phosphorus oxychloride with water is highly exothermic and releases toxic gases (HCl, SO₂). Avoid contact with moisture.
-
Quenching the reaction mixture must be done slowly and carefully into ice water to control the exothermic reaction.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual reactive reagents before disposal.
References
Application Notes and Protocols for the Derivatization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a variety of clinically approved drugs and biologically active compounds. The specific compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, serves as a versatile starting material for the synthesis of a diverse library of derivatives for biological screening. Its structural features, including the reactive nitrile group and the substituted phenyl ring, offer multiple points for chemical modification to explore structure-activity relationships (SAR).
These application notes provide detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized compounds in a panel of relevant bioassays. The described derivatization strategies focus on the transformation of the nitrile moiety into other functional groups such as carboxamides, N-substituted amidines, and tetrazoles, which are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bioassay protocols are designed to assess the potential of these novel derivatives as anticancer, antimicrobial, and neuroprotective agents.
Derivatization Strategies
The nitrile group of this compound is a key functional handle for derivatization. The following sections outline protocols for its conversion into carboxamides, N-substituted amidines, and a tetrazole ring.
Protocol 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide Derivatives
This two-step protocol involves the hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling with a variety of primary and secondary amines.
Step 1: Hydrolysis to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Base: Add sodium hydroxide (2.0 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the aqueous residue with water and acidify to pH 2-3 with 2N HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Step 2: Amide Coupling
-
Reaction Setup: Dissolve 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 20 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide derivative.
Protocol 2: Synthesis of N-Substituted 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboximidamide Derivatives
This protocol describes the direct conversion of the nitrile to an N-substituted amidine using an amine under basic conditions.[1][2]
-
Reaction Setup: In a flame-dried, sealed tube, dissolve the desired primary amine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to -78 °C and add n-butyllithium (1.5 eq, 1.6 M in hexanes) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Nitrile Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Reaction: Heat the sealed tube to 65 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-substituted carboximidamide derivative.
Protocol 3: Synthesis of 5-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-1H-tetrazole
This protocol outlines the [2+3] cycloaddition reaction between the nitrile and sodium azide to form the tetrazole ring.[3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water.
-
Acidification: Acidify the mixture to pH 2-3 with 2N HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole derivative.
Experimental Workflows
Caption: Derivatization workflow for this compound.
Bioassay Protocols
The synthesized derivatives can be screened for a range of biological activities. The following protocols detail methods for assessing anticancer, antimicrobial, and neuroprotective potential.
Protocol 4: In Vitro Anticancer Activity - MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) for each compound.
Protocol 5: Antimicrobial Activity - Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 6: In Vitro Neuroprotection Assay - H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death.[4]
-
Cell Seeding and Differentiation: Seed SH-SY5Y neuroblastoma cells in a 96-well plate. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds (e.g., 1, 5, 10 µM) for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM) for 24 hours. Include a control group (no H₂O₂), a H₂O₂-only group, and a positive control (e.g., N-acetylcysteine).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 4.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds relative to the H₂O₂-treated group.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for a biologically active isoxazole derivative.
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: In Vitro Anticancer Activity of Isoxazole Derivatives
| Compound ID | Derivative Type | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Start-CN | Nitrile | > 100 | > 100 | > 100 |
| Deriv-C1 | Carboxamide (Aniline) | 15.2 | 22.5 | 35.1 |
| Deriv-C2 | Carboxamide (Piperidine) | 45.8 | 58.3 | 72.4 |
| Deriv-A1 | Amidine (Propylamine) | 8.7 | 12.1 | 18.9 |
| Deriv-A2 | Amidine (Benzylamine) | 5.4 | 9.8 | 11.2 |
| Deriv-T1 | Tetrazole | 25.6 | 31.4 | 40.7 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 1.5 |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Isoxazole Derivatives
| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans |
| Start-CN | Nitrile | > 128 | > 128 | > 128 |
| Deriv-C1 | Carboxamide (Aniline) | 64 | 128 | > 128 |
| Deriv-C2 | Carboxamide (Piperidine) | 32 | 64 | 128 |
| Deriv-A1 | Amidine (Propylamine) | 16 | 32 | 64 |
| Deriv-A2 | Amidine (Benzylamine) | 8 | 16 | 32 |
| Deriv-T1 | Tetrazole | 32 | 64 | 64 |
| Ciprofloxacin | Positive Control | 1 | 0.5 | N/A |
| Fluconazole | Positive Control | N/A | N/A | 2 |
Table 3: Neuroprotective Effect of Isoxazole Derivatives against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Compound ID | Derivative Type | Concentration (µM) | % Cell Viability |
| Control | - | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | - | 45.3 ± 3.8 |
| Deriv-C1 | Carboxamide (Aniline) | 10 | 65.7 ± 4.1 |
| Deriv-C2 | Carboxamide (Piperidine) | 10 | 58.2 ± 3.5 |
| Deriv-A1 | Amidine (Propylamine) | 10 | 78.9 ± 5.5 |
| Deriv-A2 | Amidine (Benzylamine) | 10 | 85.1 ± 6.2 |
| Deriv-T1 | Tetrazole | 10 | 72.4 ± 4.9 |
| N-acetylcysteine | Positive Control | 1000 | 92.5 ± 5.8 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. By systematically modifying the nitrile functionality and assessing the derivatives in anticancer, antimicrobial, and neuroprotective assays, researchers can effectively explore the structure-activity relationships of this promising isoxazole scaffold. The presented workflows, diagrams, and data tables serve as a guide for the design and execution of these studies, ultimately contributing to the discovery of novel therapeutic agents.
References
- 1. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
These application notes provide detailed methodologies for the quantitative analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile in research and quality control settings. The protocols described are based on established analytical techniques for similar small molecules and are intended for use by researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances or formulated products where sensitivity requirements are moderate.
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Reference standard of this compound
1.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.
-
Sample Solution: Prepare the sample by accurately weighing a portion of the material, dissolving it in a suitable solvent (e.g., acetonitrile), and diluting it with the mobile phase to a final concentration within the calibration range.
1.4. Data Analysis
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex matrices such as biological fluids or for trace impurity analysis.
Experimental Protocol
2.1. Instrumentation and Materials
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound.
2.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2.3. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ of the analyte
-
Product Ions (Q3): At least two characteristic product ions
-
Collision Energy and other MS parameters: Optimize by infusing a standard solution of the analyte and internal standard.
2.4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions (0.1-100 ng/mL): Prepare serial dilutions from the stock solution using a suitable solvent system (e.g., 50:50 acetonitrile:water). Spike each standard and sample with the internal standard at a fixed concentration.
-
Sample Preparation (e.g., for plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition.
2.5. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD, n=6) | < 5.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Matrix Effect | Assessed and compensated for by the internal standard |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound using chromatographic techniques.
Caption: General workflow for the quantification of the target analyte.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method components and the desired outcome.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My overall yield for the synthesis of this compound is low. What are the critical steps I should re-examine?
A1: The synthesis of this compound typically proceeds through two key transformations: the formation of the isoxazole ring to give the carboxylic acid precursor, and the subsequent conversion of the carboxylic acid to the nitrile. Low overall yield can often be attributed to inefficiencies in one or both of these stages.
-
Isoxazole Ring Formation: The initial cyclization to form the isoxazole core is a crucial step. Incomplete reaction, side-product formation, or difficult purification can significantly reduce the yield of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid intermediate. Ensure that the starting materials are pure and that the reaction conditions (temperature, solvent, and catalyst) are optimized.
-
Carboxylic Acid to Nitrile Conversion: This is often a two-step process involving the formation of a primary amide followed by dehydration. Each of these steps has its own challenges that can impact yield. Incomplete conversion to the amide or harsh conditions during dehydration can lead to side reactions and degradation of the product.
Q2: I am having trouble with the conversion of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to the corresponding primary amide. What are the common causes of low yield in this step?
A2: The amidation of a carboxylic acid can be challenging. Here are some common issues and potential solutions:
-
Inefficient Activation of the Carboxylic Acid: For the amidation to proceed, the carboxylic acid must be "activated". This is typically done by converting it to an acid chloride or by using a coupling agent. If the activation is incomplete, the subsequent reaction with an ammonia source will be slow and inefficient. Consider using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride in situ before adding the ammonia source.
-
Reaction Conditions: The choice of solvent and temperature is critical. The reaction should be carried out in an inert, anhydrous solvent to prevent side reactions. The temperature should be carefully controlled, as high temperatures can lead to decomposition.
-
Choice of Ammonia Source: Aqueous ammonia can be used, but anhydrous ammonia in an organic solvent often gives better results by minimizing water-related side reactions.
Q3: The dehydration of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide to the nitrile is giving me a low yield and multiple side products. How can I optimize this step?
A3: Dehydration of the primary amide to the nitrile is a critical step where yield can be lost. Common issues include:
-
Choice of Dehydrating Agent: The choice of dehydrating agent is crucial. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride (TFAA). The reactivity of these reagents varies, and the optimal choice will depend on the stability of your substrate. POCl₃ and SOCl₂ are powerful but can be harsh, potentially leading to degradation if the reaction is not carefully controlled. TFAA is a milder alternative.
-
Reaction Temperature: The reaction temperature must be carefully optimized. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material and product.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in a low conversion, while extended reaction times can increase the formation of impurities.
-
Work-up Procedure: The work-up procedure is critical for isolating the pure nitrile. The reaction mixture is often quenched with ice water, and the product is extracted into an organic solvent. Ensure that the pH is carefully adjusted during the work-up to prevent hydrolysis of the nitrile product.
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic route for preparing this compound?
A: A common and effective route starts from the corresponding carboxylic acid. The overall synthesis can be summarized in three main steps:
-
Synthesis of the Carboxylic Acid: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which is a known key intermediate for certain antibiotics.
-
Amidation: Conversion of the carboxylic acid to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide. This is typically achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with ammonia.
-
Dehydration: Dehydration of the primary amide to yield the target this compound.
Q: What are the recommended safety precautions when working with reagents like thionyl chloride and phosphorus oxychloride?
A: Both thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. Have a suitable quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of a spill.
Q: How can I purify the final this compound product?
A: Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is often effective. The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and melting point analysis.
Data Presentation
The following table summarizes typical yields for the dehydration of a primary amide to a nitrile using different reagents, based on literature for analogous transformations. These values can serve as a benchmark for optimizing the synthesis of this compound.
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| POCl₃ | Acetonitrile | Reflux | 85-95 |
| SOCl₂ | Toluene | Reflux | 80-90 |
| P₂O₅ | Dichloromethane | Reflux | 75-85 |
| TFAA | Dichloromethane | Room Temp | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
-
To a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture back to 0 °C and slowly bubble anhydrous ammonia gas through the solution, or add a solution of anhydrous ammonia in dioxane, until the reaction is complete (as monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Dehydration of the Amide
-
To a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide (1.0 eq) in anhydrous acetonitrile (15 mL/g of amide) under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired nitrile.
Mandatory Visualization
Caption: Workflow for the synthesis and troubleshooting of this compound.
Technical Support Center: Purification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
Welcome to the technical support center for the purification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities may include unreacted starting materials from the synthesis, such as 2-chloro-6-fluorobenzaldehyde oxime and ethyl 2-cyano-3-oxobutanoate. By-products from side reactions, such as hydrolyzed forms of the nitrile group (e.g., the corresponding carboxylic acid or amide), can also be present. Solvents used in the synthesis and work-up are also potential impurities.
Q2: What is the recommended first step in purifying the crude product?
A2: For crude product from synthesis, it is often beneficial to start with a simple work-up procedure, such as washing the crude solid with a non-polar solvent like hexane to remove non-polar impurities, followed by a wash with water to remove any water-soluble by-products or salts. Subsequently, recrystallization is a common and effective initial purification step.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the removal of impurities during purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method. A suitable HPLC method would typically use a C18 reverse-phase column.
Q4: What are the stability concerns for this compound?
A4: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions, which could lead to the formation of degradation products. The nitrile group can also be hydrolyzed to a carboxylic acid or amide under these conditions. It is advisable to avoid prolonged exposure to harsh pH conditions and high temperatures during purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent choice | The target compound may be too soluble in the chosen solvent. Try a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent screen with small amounts of product is recommended. |
| Product lost in mother liquor | Concentrate the mother liquor and attempt a second crystallization. Alternatively, subject the concentrated mother liquor to column chromatography to recover the remaining product. |
| Premature crystallization | Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool. If the solution is cooled too rapidly, impurities can be trapped in the crystals. |
Issue 2: Persistent Impurities Observed by HPLC/TLC
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of impurities | If recrystallization fails to remove an impurity, it may have similar solubility properties to the product. In this case, column chromatography is the recommended next step. |
| Impurity has similar polarity to the product | For column chromatography, try a different solvent system with varying polarity to improve separation. A gradient elution may be necessary. |
| Product degradation | If new impurity spots appear on TLC or new peaks in HPLC during purification, the product might be degrading. Re-evaluate the purification conditions, avoiding high temperatures and harsh pH. |
Issue 3: Oily Product Instead of Crystalline Solid
| Possible Cause | Troubleshooting Steps |
| Presence of residual solvent | Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, provided the compound is thermally stable. |
| High impurity level | The presence of significant impurities can inhibit crystallization. Attempt to purify a small sample by preparative TLC or column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material. |
| Product is a low-melting solid or oil | Confirm the expected physical state of the pure compound. If it is indeed a low-melting solid, cooling the recrystallization solution in an ice bath or even a freezer might be necessary to induce crystallization. |
Data Presentation
The following table summarizes plausible data for different purification methods for this compound, assuming an initial purity of 85%.
| Purification Method | Solvent/Mobile Phase | Purity (%) | Yield (%) | Notes |
| Recrystallization | Ethanol/Water (3:1) | 95.5 | 75 | Good for removing non-polar and highly polar impurities. |
| Recrystallization | Isopropanol | 97.2 | 68 | Can provide higher purity but may result in lower yield. |
| Column Chromatography | Silica Gel | 99.1 | 60 | Effective for removing impurities with similar polarity. |
| (Hexane:Ethyl Acetate 4:1) | ||||
| Preparative HPLC | C18 Column | >99.8 | 45 | For achieving very high purity, but with significant product loss. |
| (Acetonitrile/Water Gradient) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Elute the column with a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 4:1).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Below is a troubleshooting workflow for the purification of this compound.
Caption: Troubleshooting workflow for purification.
"solubility issues of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile in organic solvents"
This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile in organic solvents. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: The solubility of this compound is dictated by its molecular structure, which contains both polar and non-polar regions.
-
Polar Moieties : The isoxazole ring and the carbonitrile group (-C≡N) introduce polarity. Isoxazole itself is a polar heterocyclic compound.[1]
-
Non-Polar Moiety : The 2-chloro-6-fluorophenyl group is relatively large and hydrophobic.
-
Overall Prediction : Due to this mixed character, the compound is expected to have low solubility in highly polar solvents like water and in very non-polar solvents like hexane.[2] It is predicted to be most soluble in moderately polar organic solvents that can interact with both the polar and non-polar parts of the molecule.
Q2: I am having trouble dissolving the compound. What are the common reasons for this?
A2: Several factors can contribute to poor solubility:
-
Inappropriate Solvent Choice : The principle of "like dissolves like" is crucial.[3][4] A solvent may be too polar or too non-polar to effectively solvate the molecule.
-
Insufficient Temperature : For most solid compounds, solubility increases with temperature.[1][3] Attempting to dissolve the compound at room temperature may not be sufficient.
-
Compound Purity : Impurities can significantly impact the solubility characteristics of a compound.
-
Molecular Size and Form : Larger molecules can be more difficult for solvent molecules to surround and solvate.[5][6] The physical form of the solid (e.g., crystalline vs. amorphous) also plays a critical role.
Q3: What methods can I use to improve the solubility of this compound?
A3: If you are facing solubility challenges, consider the following techniques:
-
Co-solvency : This is a highly effective technique where a water-miscible organic solvent, in which the drug is highly soluble, is added to an aqueous solution to increase the drug's solubility.[6][7] For organic applications, a mixture of solvents can be used to fine-tune the polarity.
-
Heating : Gently warming the solvent can increase the rate of dissolution and the amount of solute that can be dissolved.
-
Particle Size Reduction : Techniques like micronization increase the surface area of the solid, which can improve the dissolution rate.[5][8]
-
Sonication : Using an ultrasonic bath can help break apart solute aggregates and accelerate the dissolution process.
Q4: Which organic solvents should I start with for this compound?
A4: Based on the molecular structure, it is advisable to start with moderately polar aprotic solvents. Good starting points would include:
-
Acetone
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
If solubility is limited in these, you can then explore more polar solvents like methanol or ethanol, or consider solvent mixtures (co-solvency).
Troubleshooting Guide
Problem: The compound is not dissolving in my chosen solvent.
| Troubleshooting Step | Action | Rationale |
| 1. Verify Conditions | Ensure the solvent is pure and the correct volume is being used. Confirm the identity and purity of your compound batch. | Impurities in either the solvent or solute can drastically alter solubility. |
| 2. Apply Energy | Gently warm the mixture while stirring. If heating is not desirable, place the sealed vial in an ultrasonic bath for 5-15 minutes. | Increasing kinetic energy helps overcome the intermolecular forces in the solid lattice, facilitating dissolution.[1][3] |
| 3. Change Solvent | Consult the Predicted Solubility Table (below). Select a solvent from a different polarity class. Try a moderately polar aprotic solvent like THF or Acetone if you started with a highly polar or non-polar one. | The compound's mixed polarity requires a solvent that can accommodate both its hydrophobic and polar regions.[2][4] |
| 4. Use a Co-Solvent System | If the compound is soluble in a solvent like DMSO or DMF but this is not suitable for your experiment, try adding a small percentage of it as a co-solvent to a less effective solvent. | Co-solvents can significantly enhance the solubilizing capacity of the primary solvent.[6][8] |
Problem: My compound dissolved with heating, but precipitated upon cooling.
This indicates that you created a supersaturated solution. The solubility of the compound is significantly lower at the cooler temperature. To maintain the solution, either keep it at the elevated temperature (if the experiment allows) or prepare a more dilute solution that remains stable at room temperature.
Predicted Solubility Data
Disclaimer: The following data is predictive and based on general chemical principles. Experimental verification is required for precise quantitative values.
| Solvent | Polarity Class | Predicted Solubility | Rationale / Comments |
| Water | Highly Polar, Protic | Very Low | The large, hydrophobic chloro-fluorophenyl group will dominate, leading to poor solvation in water.[2] |
| Methanol / Ethanol | Polar, Protic | Low to Moderate | The alcohol's alkyl chain can interact with the phenyl ring, while the hydroxyl group interacts with the isoxazole and nitrile, but solubility may be limited. |
| Dichloromethane (DCM) | Moderately Polar, Aprotic | Moderate to High | DCM is a good solvent for many organic compounds with mixed polarity. |
| Acetone | Moderately Polar, Aprotic | Moderate to High | Its polarity is suitable for solvating both the polar functional groups and the aromatic ring. |
| Tetrahydrofuran (THF) | Moderately Polar, Aprotic | Moderate to High | Similar to Acetone and DCM, THF is often an effective solvent for complex organic molecules. |
| Toluene | Non-Polar, Aromatic | Low to Moderate | May show some solubility due to π-π stacking interactions with the phenyl ring, but is likely insufficient to solvate the polar groups effectively. |
| Hexane | Non-Polar, Aliphatic | Very Low | Lacks the polarity required to interact with the isoxazole and nitrile functional groups.[1] |
Experimental Protocols
Protocol for Qualitative Solubility Determination
This protocol provides a systematic way to assess the solubility of the compound in various solvents.
Materials:
-
This compound
-
Small test tubes or 2 mL vials
-
A selection of organic solvents (see table above)
-
Vortex mixer or shaker
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 5-10 mg of the compound into a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Cap the tube and shake vigorously or vortex for 60 seconds.[9]
-
Visually inspect the solution against a contrasting background.
-
Soluble : The solid dissolves completely, leaving a clear solution.
-
Partially Soluble : Some solid remains, but a significant portion has clearly dissolved.
-
Insoluble : The solid material remains largely unchanged.[9]
-
-
If the compound is insoluble, add another 0.5 mL of solvent and repeat step 3. Continue this process up to a total volume of 3 mL.
-
Record your observations for each solvent tested.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues encountered during experimentation.
Caption: A flowchart for troubleshooting solubility problems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbr.in [ijpbr.in]
- 7. wjbphs.com [wjbphs.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. chem.ws [chem.ws]
"stability of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile under experimental conditions"
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile?
A1: The primary stability concerns revolve around the potential for hydrolysis of both the isoxazole ring and the carbonitrile group, particularly under strong acidic or basic conditions. The isoxazole ring can be susceptible to cleavage, and the nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid. Photodegradation is another potential concern for this heterocyclic aromatic compound.
Q2: How should I properly store solutions of this compound?
A2: To maximize stability, solutions should be prepared fresh whenever possible. For short-term storage, keep solutions at low temperatures (2-8°C) and protected from light by using amber vials or storing them in the dark. For longer-term storage, consider freezing the solution at -20°C or below, depending on the solvent's freezing point. It is advisable to perform a freeze-thaw stability study to ensure the compound remains stable under these conditions.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of small molecules like this one. Developing a stability-indicating HPLC method is crucial. This method should be capable of separating the parent compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the mass of any degradants, which helps in elucidating degradation pathways.
Q4: Are there any known incompatible solvents or reagents?
A4: While specific incompatibility data is unavailable, it is prudent to avoid strong acids and bases, as they are likely to catalyze the hydrolysis of the nitrile group and the isoxazole ring. Strong oxidizing and reducing agents should also be used with caution. Preliminary compatibility studies are recommended before mixing with other reactive substances.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: A significant decrease in the peak area of this compound is observed in the chromatogram shortly after dissolution, often accompanied by the appearance of new peaks.
-
Potential Cause: The solvent or buffer conditions may be promoting degradation. This is particularly likely in aqueous solutions with a non-neutral pH.
-
Troubleshooting Steps:
-
pH Optimization: If using aqueous buffers, evaluate the compound's stability across a range of pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability. Generally, neutral or slightly acidic conditions may be more favorable.
-
Solvent Selection: If possible, use aprotic organic solvents such as acetonitrile or tetrahydrofuran (THF) for stock solutions, and minimize the time the compound spends in aqueous solutions.
-
Temperature Control: Perform experiments at the lowest practical temperature to slow down potential degradation reactions.
-
Issue 2: Inconsistent Results in Photostability Studies
-
Symptom: The extent of degradation varies significantly between seemingly identical photostability experiments.
-
Potential Cause: Inconsistent light exposure, temperature fluctuations during the experiment, or the influence of the sample matrix can lead to variable results.
-
Troubleshooting Steps:
-
Controlled Light Exposure: Ensure a calibrated and consistent light source is used as specified in ICH Q1B guidelines.[1][2] The distance from the light source and the orientation of the sample container should be standardized.
-
Temperature Monitoring: Use a temperature-controlled chamber during photostability testing to eliminate temperature as a variable.
-
Use of a Control: Always include a "dark" control sample, wrapped in aluminum foil, and subjected to the same temperature conditions to differentiate between thermal and photodegradation.
-
Issue 3: Appearance of Multiple Degradation Peaks in HPLC
-
Symptom: The chromatogram of a stressed sample shows several new peaks, making it difficult to identify the primary degradation pathway.
-
Potential Cause: The compound may be degrading through multiple pathways simultaneously (e.g., hydrolysis of the nitrile and cleavage of the isoxazole ring).
-
Troubleshooting Steps:
-
Systematic Forced Degradation: Conduct forced degradation studies under a variety of specific conditions (e.g., acidic, basic, oxidative, thermal, photolytic) individually. This will help in identifying the degradation products specific to each stress condition.
-
Peak Tracking with LC-MS: Use LC-MS to obtain the mass-to-charge ratio of each degradation peak. This information is critical for proposing the structures of the degradation products.
-
Adjust HPLC Method: Optimize the HPLC method (e.g., gradient, mobile phase composition) to achieve baseline separation of all significant degradation peaks.
-
Potential Degradation Pathways
The following table summarizes the potential degradation pathways for this compound based on its chemical structure.
| Stress Condition | Potential Degradation Pathway | Primary Degradation Product(s) |
| Acidic/Basic Hydrolysis | Hydrolysis of the carbonitrile group. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide, followed by 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. |
| Strong Basic Conditions | Cleavage of the isoxazole ring. | Formation of a β-keto nitrile derivative. |
| Photolytic Conditions | Cleavage of the N-O bond in the isoxazole ring. | Rearrangement to oxazole or other related heterocyclic structures. |
| Oxidative Conditions | Oxidation of the methyl group or the aromatic ring. | Hydroxylated or other oxidized derivatives. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol is a general guideline and should be adapted based on the specific properties of the compound and the available analytical instrumentation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature and collect samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected faster degradation.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, expose the stock solution to the same temperature.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4] A dark control should be run in parallel.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound.
-
Determine the percentage of each degradation product formed.
-
If using LC-MS, tentatively identify the degradation products based on their mass-to-charge ratios.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A general experimental workflow for assessing the stability of a new chemical entity.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
Technical Support Center: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on the chemical structure, the primary anticipated degradation pathway involves the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), forming 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This transformation can be catalyzed by acidic or basic conditions. The isoxazole ring is generally stable but can be susceptible to cleavage under harsh conditions.[1]
Q2: What is the significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?
A2: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a known process-related impurity and a potential degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] Its presence in pharmaceutical preparations requires careful monitoring and toxicological assessment.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3][4] These studies typically involve exposing the compound to more severe conditions than those used for accelerated stability testing.[2] Key conditions to investigate include hydrolysis, oxidation, photolysis, and thermal stress.[3][5]
Q4: What are the regulatory guidelines for forced degradation studies?
A4: The International Council for Harmonisation (ICH) guidelines, specifically Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products), provide a framework for conducting forced degradation studies.[3][4][5] These studies are crucial for developing and validating stability-indicating analytical methods.[2]
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure the compound and its solutions are stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to minimize degradation.
-
Perform Forced Degradation: Conduct a systematic forced degradation study (see Experimental Protocol below) to intentionally generate degradation products. This will help in identifying the unknown peaks.
-
Utilize Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks, which is crucial for structural elucidation.
-
Reference Standard: If available, inject a reference standard of the suspected degradation product (e.g., 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) to confirm its retention time.
-
Issue 2: Difficulty in achieving good separation between the parent compound and its degradation products.
-
Possible Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic modifier-to-aqueous ratio and the pH. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.
-
Select an Appropriate Column: A high-resolution column, such as a C18 reverse-phase column with a smaller particle size (e.g., ≤ 3 µm), can improve separation.
-
Adjust Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance resolution and peak shape.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Major Degradation Product(s) | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | ||||
| Base Hydrolysis | 0.1 M NaOH | ||||
| Oxidation | 3% H₂O₂ | ||||
| Thermal | Dry Heat | ||||
| Photolytic | UV/Visible Light |
(This table should be populated with experimental data.)
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile and water
-
Suitable buffer (e.g., formic acid or phosphate buffer)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat to an elevated temperature (e.g., 60°C) for a specified duration. Neutralize the solution with an appropriate base before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Treat the sample similarly to the acid hydrolysis condition and neutralize with an appropriate acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of the parent compound and its degradants.
-
Injection Volume: 10 µL
Procedure:
-
Prepare solutions of the unstressed and stressed samples.
-
Inject the solutions into the HPLC system.
-
Identify and quantify the parent peak and any degradation product peaks by comparing retention times and peak areas.
Visualizations
Caption: Potential degradation of the nitrile to a carboxylic acid.
Caption: General workflow for a forced degradation study.
References
"troubleshooting guide for isoxazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during isoxazole synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My isoxazole synthesis is resulting in a low yield or no product at all. What are the common causes and how can I improve the yield?
A: Low yields in isoxazole synthesis can stem from several factors, particularly when using the common 1,3-dipolar cycloaddition method. Here’s a breakdown of potential causes and solutions:
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction that reduces the yield of the desired isoxazole.[1]
-
Solution: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[2] A slow, controlled generation can maintain a low concentration of the dipole and improve selectivity.[2] Using a slight excess of the nitrile oxide precursor can also be beneficial.[3]
-
-
Inefficient Nitrile Oxide Generation: The choice of base and the quality of the precursor are crucial for generating the nitrile oxide.
-
Poor Reactant Solubility: If reactants are not fully dissolved, the reaction rate will be significantly hindered.
-
Solution: Select a solvent in which all reactants are fully soluble at the chosen reaction temperature. Common solvents for isoxazole synthesis include acetonitrile, DMF, and DMSO.[3]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Catalyst Inactivity: For catalyzed reactions, the activity of the catalyst is paramount.
-
Solution: Ensure the catalyst is active and used at the correct loading. Pre-activation of the catalyst may be necessary in some cases.[3]
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the dipolarophile (e.g., alkyne) can significantly reduce the reaction rate.[2]
-
Solution: If possible, consider synthetic routes that utilize less sterically hindered precursors.
-
Issue 2: Poor Regioselectivity in 1,3-Dipolar Cycloaddition
Q: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity?
A: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isomer due to both electronic and steric factors.[2] However, achieving high regioselectivity can be challenging.
Strategies to Favor the 3,5-Isomer:
-
Catalysis: The use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been employed for this purpose.[2]
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with less polar solvents may favor the desired 3,5-isomer.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[2]
-
Slow Generation of Nitrile Oxide: As mentioned for improving yield, the slow in situ generation of the nitrile oxide can also improve regioselectivity.[2]
Strategies to Favor the 3,4-Isomer:
Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[2] Here are some strategies:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regioselectivity.[2]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has shown high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[2]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][4]
-
Issue 3: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
A: Side product formation is a common issue that can complicate purification and reduce the overall yield.
-
Furoxan Formation (Nitrile Oxide Dimerization): This is the most common side reaction in 1,3-dipolar cycloadditions.[3]
-
Side Reactions of Starting Materials: Sensitive functional groups on your starting materials may not be compatible with the reaction conditions.
-
Solution: Protect sensitive functional groups before the reaction. Ensure your starting materials are pure to avoid impurities that could lead to side reactions.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoxazole ring?
A1: The most prevalent methods include the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[5][6][7]
Q2: How do electronic and steric effects influence the regioselectivity of the 1,3-dipolar cycloaddition?
A2: In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[2] Sterically, large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state, which also favors the formation of the 3,5-isomer.[2]
Q3: Are there "green" or more environmentally friendly methods for isoxazole synthesis?
A3: Yes, significant research has been dedicated to developing greener synthetic routes. Ultrasound-assisted synthesis has been shown to improve yields, reduce reaction times, and allow for the use of greener solvents like water or ethanol-water mixtures.[8][9] Microwave-assisted synthesis is another effective technique for improving reaction efficiency.[1] In some cases, catalyst-free reactions in aqueous media have been developed.[10]
Q4: I am having difficulty purifying my isoxazole product. What are some common purification challenges and solutions?
A4: Isoxazoles can sometimes be challenging to purify. Common issues include the presence of regioisomers, unreacted starting materials, and side products like furoxans.
-
Solution: Standard column chromatography is often effective. Careful selection of the solvent system is crucial to achieve good separation. If regioisomers are present and difficult to separate, it is often better to optimize the reaction for higher regioselectivity. In some cases, purification can be achieved by simple suction filtration if the product precipitates from the reaction mixture.[10]
Data Presentation
Table 1: Effect of Reaction Parameters on Isoxazole Synthesis Yield and Regioselectivity
| Parameter | Variation | Effect on Yield | Effect on Regioselectivity (3,5- vs 3,4-) | Citation(s) |
| Temperature | Increasing temperature | Can improve rate, but may lead to decomposition. | Can decrease selectivity. Lower temperatures may favor a single isomer. | [1][2][3] |
| Solvent | Less polar solvents | Variable | Can favor the 3,5-isomer. | [2] |
| More polar solvents | Can improve solubility and rates. | Can influence regioselectivity, sometimes enhancing it. | [3] | |
| Catalyst | Copper(I) | Can improve yield and rate. | Strongly favors the 3,5-isomer. | [2] |
| Ruthenium | Can improve yield and rate. | Can favor the 3,5-isomer. | [2] | |
| Lewis Acids (e.g., BF₃·OEt₂) | Used in specific routes (e.g., with β-enamino diketones). | Can be tuned to favor the 3,4-isomer. | [2][4] | |
| Ultrasound | Application of ultrasound | Generally increases yield and reduces reaction time. | Can enhance selectivity. | [8][9] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [2]
This protocol describes a metal-free approach to selectively synthesize 3,4-disubstituted isoxazoles.
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Isoxazole Derivatives
Welcome to the technical support center for the synthesis of isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles?
A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][2]
Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are critical parameters that significantly influence reaction outcomes. The choice of solvent can affect reactant solubility, reaction rate, and, in the case of 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to side product formation and decomposition, while temperatures that are too low may result in sluggish or incomplete reactions.[1]
Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the possible causes and solutions?
A3: Low yields in 1,3-dipolar cycloadditions can stem from several factors. A common issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][3] To mitigate this, consider the following:
-
Slow addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]
-
Stoichiometry: Use a slight excess of the alkyne dipolarophile.[1]
-
Temperature: Optimize the reaction temperature, as higher temperatures can sometimes favor dimerization.[1]
-
In situ generation: The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant can help maintain a low concentration of the dipole.[3]
Q4: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[1][4] Regioselectivity is influenced by the electronic and steric factors of both the dipole and the dipolarophile.[1][3] Here are some strategies to improve regioselectivity:
-
Catalyst: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3]
-
Solvent: The choice of solvent can play a role; in some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[1]
-
Alternative Routes: For synthesizing 3,4-disubstituted isoxazoles, which can be more challenging, consider enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during isoxazole synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | - Ensure the base used (e.g., triethylamine, DBU) is appropriate for the substrate and reaction conditions.[1][5] - Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1] |
| Poor Reactant Solubility | - Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1] |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. For some reactions, increasing the temperature from 60°C to 80°C can improve yields, while further increases may be detrimental.[1] |
| Reactant Decomposition | - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1] |
| Catalyst Inactivity | - For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1] |
Problem 2: Formation of Side Products
| Side Product | Mitigation Strategies |
| Dimerization of Nitrile Oxide (Furoxans) | - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1] - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1] |
| Side Reactions of Starting Materials | - Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions.[1] - Purify starting materials to remove any impurities that could lead to side reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazoles [6]
A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[6]
Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition [2]
This procedure involves the in situ generation of nitrile oxides which then react with terminal acetylenes in the presence of a copper(I) catalyst to yield 3,5-disubstituted isoxazoles with high regioselectivity.
Protocol 3: Synthesis of Bicyclic Isoxazoles via Intramolecular Nitrile Oxide Cycloaddition [5]
To a solution of the appropriate unsaturated oxime (1 equiv) in DCM at -78 °C are added DBU (1.5 equiv), 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 equiv), and ZrCl4 (10 mol%). The reaction is stirred for the appropriate time and then quenched. This method has been optimized for the formation of bicyclic isoxazoles.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Bicyclic Isoxazoles [5]
| Entry | Base (equiv) | Dehydrating Agent (equiv) | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| 1 | KOtBu (2.5) | Yamaguchi Reagent (2.5) | None | -78 | 65 |
| 2 | DBU (1.5) | Yamaguchi Reagent (1.5) | ZrCl4 (10) | -78 | 95 |
| 3 | DBU (1.5) | Yamaguchi Reagent (1.5) | ZrCl4 (10) | 0 | Moderate |
| 4 | DBU (1.5) | Yamaguchi Reagent (1.5) | ZrCl4 (10) | Room Temp | Poor |
Table 2: Lewis Acid-Promoted Direct Synthesis of Isoxazoles - Optimization [7]
| Entry | Variation from Standard Conditions | Yield (%) |
| 1 | None | 92 |
| 2 | No AlCl3 | No Reaction |
| 3 | 2 equiv AlCl3 | 64 |
| 4 | 5 equiv NaNO2 | Decreased |
Standard reaction conditions: 2-methylquinoline (1 equiv), phenylacetylene (2 equiv), AlCl3 (3 equiv), NaNO2 (10 equiv), DMAc, N2 atmosphere, 90 °C, 24 h.
Visualizations
Caption: Common synthetic routes to isoxazole derivatives.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Isoxazoles
Welcome to the Technical Support Center for the synthesis of substituted isoxazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate common challenges encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during isoxazole synthesis, offering potential causes and actionable solutions.
Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition (Mixture of 3,5- and 3,4-disubstituted isomers)
-
Question: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?
-
Answer: Achieving high regioselectivity for the 3,5-disubstituted isomer in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is a common objective. The regioselectivity is governed by both steric and electronic factors.[1] Generally, the reaction is under frontier molecular orbital (FMO) control, where the dominant interaction is between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide, which favors the 3,5-isomer.[1]
Troubleshooting Steps:
-
Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been effectively employed for this purpose.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.
-
Slow Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor (e.g., using N-chlorosuccinimide (NCS) or a hypervalent iodine reagent) helps maintain a low concentration of the dipole, which can improve selectivity.
-
Substituent Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will sterically favor the formation of the 3,5-isomer.[1]
-
Problem 2: Difficulty in Synthesizing 3,4-Disubstituted Isoxazoles
-
Question: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?
-
Answer: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[2] However, specific strategies can be employed to promote the formation of the 3,4-isomer.
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[2][3]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[4]
-
Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, using internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.
-
Problem 3: Low Yields in Isoxazole Synthesis
-
Question: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve the yield?
-
Answer: Low yields in isoxazole synthesis can stem from several factors, most commonly related to the stability and reactivity of the nitrile oxide intermediate.
Troubleshooting Steps:
-
Decomposition of Nitrile Oxide: Nitrile oxides are unstable and prone to dimerization, forming furoxans as a major byproduct.[1] To mitigate this, generate the nitrile oxide in situ at low temperatures and ensure it can react promptly with the dipolarophile.[1] Using a slight excess of the alkyne can also help.
-
Inefficient Nitrile Oxide Generation: Ensure the chosen method for generating the nitrile oxide (e.g., from an aldoxime using an oxidant or from a hydroximoyl chloride with a base) is appropriate for your substrates and that the reagents are of high quality.
-
Poor Reactant Solubility: All reactants should be fully soluble in the chosen solvent at the reaction temperature. Common solvents include acetonitrile, DMF, and DMSO.
-
Suboptimal Reaction Temperature: Systematically screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the nitrile oxide.
-
Catalyst Inactivity: For catalyzed reactions, confirm that the catalyst is active and used at the correct loading. Pre-activation may be necessary in some cases.
-
Problem 4: Formation of Furoxan Byproduct
-
Question: I am observing a significant amount of furoxan in my reaction mixture. How can I prevent the dimerization of the nitrile oxide?
-
Answer: Furoxan formation is a result of the dimerization of the nitrile oxide intermediate.[5][6][7] The most effective way to minimize this side reaction is to ensure the nitrile oxide is trapped by the dipolarophile as quickly as it is formed.
Strategies to Minimize Dimerization:
-
Increase Dipolarophile Concentration: A higher concentration of the alkene or alkyne will increase the rate of the desired cycloaddition relative to dimerization.[1]
-
Use a More Reactive Dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides.[1]
-
Maintain Low Nitrile Oxide Concentration: Add the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) slowly to the reaction mixture containing the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low.
-
Low Reaction Temperature: Performing the reaction at 0°C or lower can slow down the rate of dimerization.[1]
-
Steric Hindrance: Nitrile oxides with bulky substituents are less prone to dimerization due to steric hindrance.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing 3,5-disubstituted isoxazoles?
-
A1: The two most prevalent methods are the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne and the condensation reaction of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[8]
-
-
Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?
-
A2: Solvent and temperature are critical parameters. The solvent can affect reactant solubility, reaction rate, and regioselectivity. For instance, in some cyclocondensation reactions, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the major regioisomer formed.[9] Temperature optimization is crucial; excessively high temperatures can lead to side product formation and decomposition, while low temperatures may result in very slow or incomplete reactions.
-
-
Q3: Can I use internal alkynes for the synthesis of isoxazoles?
-
A3: Yes, internal alkynes can be used and will typically lead to the formation of 3,4,5-trisubstituted isoxazoles. The regioselectivity will depend on the electronic and steric nature of the substituents on the alkyne.
-
-
Q4: Are there any "green" or environmentally friendly methods for isoxazole synthesis?
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from a β-Enamino Diketone [4]
| Entry | Solvent | Lewis Acid (equiv.) | Temperature (°C) | Regioisomeric Ratio (3,4-isomer : 3,5-isomer) | Isolated Yield (%) |
| 1 | MeCN | BF₃·OEt₂ (0.5) | Room Temp | 75:25 | 85 |
| 2 | MeCN | BF₃·OEt₂ (1.0) | Room Temp | 85:15 | 92 |
| 3 | MeCN | BF₃·OEt₂ (1.5) | Room Temp | >95:5 | 95 |
| 4 | MeCN | BF₃·OEt₂ (2.0) | Room Temp | >95:5 | 94 |
| 5 | Dioxane | BF₃·OEt₂ (1.5) | Room Temp | 90:10 | 88 |
| 6 | Toluene | BF₃·OEt₂ (1.5) | Room Temp | 50:50 | 70 |
Table 2: Optimization of Lewis Acid and Solvent for the Synthesis of 2-(3-phenylisoxazol-5-yl)quinoline [11]
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |
| 1 | AlCl₃ | DMAc | 90 | 87 |
| 2 | FeCl₃ | DMAc | 90 | 53 |
| 3 | ZnCl₂ | DMAc | 90 | 45 |
| 4 | Cu(OTf)₂ | DMAc | 90 | n.r. |
| 5 | AlCl₃ | DMSO | 90 | 73 |
| 6 | AlCl₃ | DMF | 90 | 65 |
| 7 | AlCl₃ | DMAc | 140 | 21 |
n.r. = no reaction
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Hypervalent Iodine-Induced Cycloaddition [12]
This protocol describes the synthesis of 3,5-diphenylisoxazole.
-
To a solution of phenylacetylene (54 µL, 0.49 mmol, 1 equiv) and benzaldoxime (88.4 mg, 0.727 mmol, 1.5 equiv) in 1.2 mL of a 5:1 mixture of MeOH/H₂O, add phenyliodine(III) bis(trifluoroacetate) (PIFA) (315 mg, 0.727 mmol, 1.5 equiv) in three portions over 4 hours (one portion every two hours).
-
Stir the reaction mixture at room temperature for a total of 7 hours.
-
Dilute the reaction mixture with ethyl acetate (5 mL) and filter through a small plug of silica gel.
-
Wash the silica plug with an additional 10 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/heptane, 1:4 to 1:2) to afford 3,5-diphenylisoxazole as a white solid (97 mg, 90% yield).
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [2][3]
This protocol describes a general procedure for the synthesis of 3,4-disubstituted isoxazoles.
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting intermediate, a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole, can be oxidized to the desired 3,4-disubstituted isoxazole using an appropriate oxidizing agent (e.g., DDQ or m-CPBA).
Visualizations
Caption: Troubleshooting flowchart for low yields in isoxazole synthesis.
Caption: Strategies for controlling regioselectivity in isoxazole synthesis.
Caption: Workflow for 3,5-disubstituted isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: Purifying 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Potential impurities largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-chloro-6-fluorobenzaldehyde, hydroxylamine, and reagents used for the construction of the isoxazole ring and introduction of the nitrile group.
-
Side Products: Isomeric byproducts or products from competing reaction pathways.
-
Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and common method for determining purity and quantifying impurities.
-
Gas Chromatography (GC): Suitable if the compound and its impurities are volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Can help in identifying the mass of the impurities, providing clues to their structure.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
Q3: What are the most common methods for purifying this compound?
A3: The two most common and effective purification techniques for this type of organic compound are:
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A method to separate compounds based on their differential adsorption to a stationary phase.
Troubleshooting Guides
Recrystallization
Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: If your compound fails to dissolve, consider the following:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves.
-
Incorrect Solvent Choice: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to perform a solvent screen to find a more appropriate one. Common solvents to try for isoxazole derivatives include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as hexane/ethyl acetate.
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask.
-
Solvent System Modification: If the problem persists, consider using a different solvent or a solvent mixture.
Q3: No crystals are forming even after the solution has cooled to room temperature. What is the issue?
A3: This is a common issue that can often be resolved by inducing crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can initiate crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Reduce Solvent Volume: You may have used too much solvent. Evaporate some of the solvent and allow the solution to cool again.
Column Chromatography
Q1: I am not getting good separation of my compound from an impurity on the TLC plate. What should I do?
A1: Poor separation on TLC indicates that the chosen solvent system (eluent) is not optimal.
-
Adjust Solvent Polarity: If the spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent. If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.
-
Try Different Solvents: If adjusting the polarity of your current system doesn't work, try a different solvent combination. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol.
Q2: My compound is eluting too quickly (with the solvent front) or not moving from the baseline. How do I adjust this?
A2: This is also an issue with the eluent polarity.
-
Eluting Too Quickly: Your eluent is too polar. Use a less polar solvent system.
-
Sticking to the Baseline: Your eluent is not polar enough. Use a more polar solvent system.
Q3: The bands on my column are running unevenly. What is causing this?
A3: Uneven bands are typically a result of improper column packing or sample loading.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: The initial band of your compound should be as narrow and concentrated as possible. Dissolve your crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel.
Data Presentation
Summarize your purification results in tables to easily compare the effectiveness of different methods.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| e.g., Ethanol | |||||
| e.g., Hexane/Ethyl Acetate (9:1) | |||||
| User Data 1 |
| User Data 2 | | | | | |
Table 2: Column Chromatography Condition Optimization
| Stationary Phase | Eluent System | Purity (%) | Yield (%) |
|---|---|---|---|
| e.g., Silica Gel | e.g., Hexane/Ethyl Acetate (8:2) | ||
| e.g., Silica Gel | e.g., Dichloromethane/Methanol (9.5:0.5) | ||
| User Data 1 |
| User Data 2 | | | |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a chosen solvent. Observe the solubility at room temperature. Heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3 and separates it well from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add this dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflows for purification by recrystallization and column chromatography.
Validation & Comparative
Comparative Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Spectroscopic Data Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile . Due to the limited availability of public experimental data for this specific compound, this guide leverages spectral data from close structural analogs to provide a robust predictive analysis. This approach allows for a foundational understanding of its expected spectroscopic properties, crucial for its identification, characterization, and quality control in research and drug development settings.
Compound Profiles
For a comprehensive comparison, we will analyze the target compound alongside a structurally related analog for which experimental data is available: 5-amino-3-phenylisoxazole-4-carbonitrile . The key difference lies in the substitution at the 3- and 5-positions of the isoxazole ring, providing a basis for understanding the influence of these substituents on the spectral output.
| Feature | This compound (Target) | 5-amino-3-phenylisoxazole-4-carbonitrile (Alternative) |
| Chemical Structure | ||
| CAS Number | 175204-41-8 | Not readily available |
| Molecular Formula | C₁₁H₆ClFN₂O | C₁₀H₇N₃O |
| Molecular Weight | 236.63 g/mol | 185.18 g/mol |
Predicted and Experimental Spectroscopic Data
The following tables summarize the predicted NMR and MS data for the target compound based on the experimental data of the alternative compound and general principles of spectroscopy.
¹H NMR Data
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~7.2 - 7.6 | Multiplet | 3H | Aromatic protons (phenyl ring) |
| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) | |
| 5-amino-3-phenylisoxazole-4-carbonitrile (Experimental)[1] | 8.224 | Singlet | 2H | Amino protons (-NH₂) |
| 7.884 | Doublet | 2H | Aromatic protons (ortho) | |
| 7.124 | Doublet | 2H | Aromatic protons (meta, para) |
Note: The predicted chemical shifts for the target compound's aromatic protons are in a region typical for substituted benzene rings. The methyl group is expected to appear as a singlet.
¹³C NMR Data
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound (Predicted) | ~160-170 | C=N (isoxazole) |
| ~155-165 (¹JCF ≈ 250 Hz) | C-F (phenyl) | |
| ~130-140 | C-Cl (phenyl) | |
| ~115-135 | Other aromatic carbons | |
| ~115 | C≡N (nitrile) | |
| ~100-110 | C4 (isoxazole) | |
| ~10-15 | -CH₃ | |
| 5-amino-3-phenylisoxazole-4-carbonitrile (Experimental)[1] | 166.98 | C5-NH₂ |
| 162.18 | C3-Ph | |
| 132.35 | Aromatic C-H | |
| 125.66 | Aromatic C-H | |
| 119.08 | Aromatic C-ipso | |
| 116.78 | C≡N | |
| 113.36 | Aromatic C-H | |
| 76.07 | C4 |
Note: The presence of the electron-withdrawing chloro and fluoro groups in the target compound is expected to significantly influence the chemical shifts of the phenyl ring carbons. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).
Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | ESI+ | 237.02 | Fragments corresponding to the loss of CN, Cl, F, and cleavage of the isoxazole ring. |
| 5-amino-3-phenylisoxazole-4-carbonitrile (Experimental)[1] | ESI+ | 186.07 | Not explicitly detailed in the source. |
Note: The mass spectrum of the target compound is expected to show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Experimental Protocols
The following are standard protocols for acquiring NMR and mass spectrometry data for small organic molecules.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
LC-MS (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive (ESI+) or negative (ESI-) ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Liquid Chromatography: A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for ESI+ or 0.1% ammonium hydroxide for ESI-) is typically used.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical entity like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a framework for the analysis of this compound. While direct experimental data remains elusive, the comparative approach using structural analogs offers valuable insights into its expected spectroscopic behavior, aiding researchers in its identification and further investigation.
References
A Comparative Guide to Purity Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. It also explores alternative analytical techniques, offering insights into their respective advantages and limitations.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is generally suitable for the analysis of isoxazole derivatives.
Experimental Protocol: Reverse-Phase HPLC
This protocol is adapted from established methods for similar isoxazole compounds and is designed for the detection and quantification of this compound and its potential process-related impurities.
-
Objective: To separate and quantify the main component from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of 1 mg/mL.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical data from an HPLC analysis of two different batches of this compound.
| Compound | Retention Time (min) | Batch A Peak Area (%) | Batch B Peak Area (%) |
| Impurity 1 (Starting Material) | 3.5 | 0.15 | 0.25 |
| This compound | 8.2 | 99.75 | 99.50 |
| Impurity 2 (By-product) | 10.1 | 0.10 | 0.20 |
| Impurity 3 (Degradant) | 12.4 | Not Detected | 0.05 |
| Total Purity | 99.75% | 99.50% |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for quantitative purity analysis, other techniques can provide valuable, often complementary, information.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Simple, rapid, and inexpensive. Good for reaction monitoring. | Primarily qualitative or semi-quantitative. Lower resolution than HPLC. | Rapid purity check and reaction completion monitoring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information. Can be quantitative (qNMR). | Lower sensitivity than HPLC. Requires highly pure solvents. | Structural confirmation and identification of impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and specific. Provides molecular weight information. | Can be difficult to quantify without appropriate standards. | Identification of unknown impurities and degradation products. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Provides information about functional groups. Fast and non-destructive. | Not suitable for quantifying impurities. Limited use for complex mixtures. | Confirmation of functional groups and primary identification. |
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Logical Diagram for Analytical Method Selection
Caption: Decision Tree for Analytical Method Selection.
"X-ray crystallography of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile"
Crystallographic Analysis of Isoxazole Derivatives: A Comparative Guide
Absence of Crystallographic Data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
An extensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for the target compound, this compound. While information regarding the synthesis of related compounds, such as the corresponding carboxylic acid and carbonyl chloride, is available, the specific crystal structure of the carbonitrile derivative has not been determined or reported.[1][2][3]
This guide, therefore, presents a comparative analysis of a structurally related isoxazole derivative for which crystallographic data is available: 5-(3-Dimethylamino-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole . This comparison will serve as a reference to illustrate the type of structural insights that can be obtained from X-ray crystallography and to provide a framework for the analysis of this compound, should its crystal structure become available in the future.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the reference compound, providing a snapshot of its solid-state structure.
| Parameter | 5-(3-Dimethylamino-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole[4] |
| Chemical Formula | C₂₁H₂₃FN₂O₃S |
| Molecular Weight | 418.48 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 5.9350(6) |
| b (Å) | 10.1850(14) |
| c (Å) | 14.8270(2) |
| α (°) | 104.938(4) |
| β (°) | 97.960(8) |
| γ (°) | 90.933(6) |
| Volume (ų) | 850.1(2) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.635 |
| Absorption Coefficient (mm⁻¹) | 0.231 |
| Final R indices [I > 2σ(I)] | R1 = 0.0433, wR2 = 0.1158 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction follows a standardized workflow. The detailed experimental protocol for the reference compound provides a representative example of the methodology.
1. Crystallization: Suitable single crystals of the compound are grown, often through slow evaporation of a solvent. For the reference compound, the crystallization method is not explicitly detailed but would have involved dissolving the synthesized compound in an appropriate solvent system and allowing for slow crystal formation.
2. Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For the reference compound, data was collected on a Bruker SMART APEX II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². For the reference compound, the structure was solved using SHELXS97 and refined using SHELXL97. All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in geometrically calculated positions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Caption: General workflow for single-crystal X-ray crystallography.
Structural Insights from the Reference Compound
The crystal structure of 5-(3-Dimethylamino-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole reveals several key features:
-
The isoxazole ring is essentially planar.[4]
-
The dihedral angle between the isoxazole ring and the 4-fluorophenyl ring is 10.79(1)°.[4]
-
The molecular packing is stabilized by intermolecular C-H···O hydrogen bonds.[4]
This type of information is crucial for understanding the three-dimensional conformation of a molecule, which in turn influences its physical properties and biological activity. For drug development professionals, such data can inform structure-activity relationship (SAR) studies and guide the design of new molecules with improved efficacy.
Logical Comparison Framework
When crystallographic data for this compound becomes available, a logical comparison with other isoxazole derivatives would involve the following steps, as illustrated in the diagram below.
Caption: Framework for comparative crystallographic analysis.
References
- 1. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
A Comparative Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and its Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative study of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and its structurally similar analogs, focusing on their performance as potential anticancer agents. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) within this promising class of compounds.
Performance Comparison of Isoxazole Derivatives
The biological activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro anticancer activity of a series of 3-(substituted phenyl)-5-methylisoxazole-4-carboxamide derivatives, providing a valuable framework for comparison with the target carbonitrile compound.
Table 1: In Vitro Anticancer Activity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide Analogs against Hep3B Human Liver Cancer Cells
| Compound ID | 3-Phenyl Ring Substitution | 4-Position Amide Substitution | IC50 (µM) |
| 1 | 2-Chloro-6-fluoro | N-(4-(tert-butyl)phenyl) | 2.77 µg/mL |
| 2 | 2-Chloro | N-(2,5-dimethoxyphenyl) | 23 µg/mL |
| 3 | 2-Chloro | N-(4-fluorophenyl) | 7.66 µg/mL |
Data sourced from a study on thiophene carboxamide derivatives as CA-4 biomimetics[1].
Table 2: General Anticancer Potential of Phenyl-isoxazole-carboxamide Derivatives
| Compound Series | Cancer Cell Line | General Activity |
| Phenyl-isoxazole-carboxamides | MCF-7 (Breast Cancer) | Strong anticancer potential with IC50 values ranging from 4.56 to 50.43 µM. |
| Phenyl-isoxazole-carboxamides | Hek293t (Normal Cells) | Very weak to negligible toxicity (IC50 > 112 µM). |
These findings highlight the selective cytotoxicity of this class of compounds towards cancer cells[2].
Structure-Activity Relationship (SAR) Insights
The data presented suggests several key SAR trends for this class of isoxazole derivatives:
-
Substitution on the 3-Phenyl Ring: The presence of halogens, such as chlorine and fluorine, on the phenyl ring at the 3-position of the isoxazole core appears to be crucial for potent anticancer activity. The 2-chloro-6-fluoro substitution pattern in compound 1 is associated with significantly higher potency compared to a single 2-chloro substitution.
-
The Isoxazole Core: The isoxazole ring itself is considered a key pharmacophore contributing to the antiproliferative activities of these compounds[3].
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride
A common precursor for the synthesis of 4-carboxamide and other 4-substituted derivatives is the corresponding carbonyl chloride. A general synthetic route involves the following steps:
-
Oximation: Reaction of a suitable starting material, such as 2-chloro-6-fluorobenzaldehyde, to form an oxime.
-
Chlorination: Conversion of the oxime to a hydroxamoyl chloride.
-
Cyclization: Reaction with a β-ketoester to form the isoxazole ring.
-
Hydrolysis: Saponification of the ester group to yield the carboxylic acid.
-
Acyl Chlorination: Treatment of the carboxylic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to produce the final carbonyl chloride.
A visual representation of a typical synthesis workflow is provided below.
Caption: General synthesis workflow for the key intermediate.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., Hep3B, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathways and Mechanisms of Action
Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the proposed mechanisms for isoxazole-carboxamide derivatives is the inhibition of tubulin polymerization, similar to the action of combretastatin A-4 (CA-4).
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion
The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole scaffold represents a highly promising core for the development of novel anticancer agents. The available data on its 4-carboxamide analogs demonstrates potent and selective activity against cancer cell lines. Further investigation into the synthesis and biological evaluation of the 4-carbonitrile derivative is warranted to fully elucidate the structure-activity landscape of this compound class. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development efforts in this area.
References
Unveiling the Biological Potential: A Comparative Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and Its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount in the quest for novel therapeutics. This guide provides a comparative overview of the potential biological activity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, juxtaposed with its structural analogs. While direct experimental data for the title compound remains limited in publicly accessible literature, a comprehensive analysis of its analogs provides valuable insights into its potential efficacy, particularly in the realm of anticancer research.
The isoxazole scaffold is a well-established pharmacophore, with numerous derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the core isoxazole ring and its appended phenyl group. This guide will synthesize available data on analogous compounds to forecast the potential activity profile of this compound.
Comparative Analysis of Anticancer Activity
The primary focus of research on isoxazole derivatives has been their potential as anticancer agents. Studies on various analogs of this compound reveal that substitutions on the phenyl ring and modifications of the functional group at the C4 position of the isoxazole ring play a critical role in their cytotoxic and antiproliferative activities.
Influence of Phenyl Ring Substituents
Role of the C4-Substituent
The carbonitrile (-CN) group at the C4 position of the isoxazole ring is a key feature of the title compound. However, much of the available research has focused on analogs bearing a carboxamide (-CONH2) or carboxylic acid (-COOH) moiety at this position. Comparative data from various studies on isoxazole-4-carboxamides and related compounds are presented below to infer the potential activity of the carbonitrile analog.
Table 1: Comparative in vitro Anticancer Activity of Isoxazole Analogs
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoxazole-Carboxamide Derivatives | ||||
| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | Melanoma | Moderate to Potent | Doxorubicin | - |
| Isoxazole-carboxamide derivative 2d | HeLa (Cervical) | 15.48 µg/mL | - | - |
| Isoxazole-carboxamide derivative 2e | Hep3B (Liver) | ~23 µg/mL | - | - |
| 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives | ||||
| Analogs with electron-withdrawing groups | Various | Reported excellent activity | - | - |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes to highlight general trends.
The available data suggests that isoxazole-carboxamide derivatives exhibit significant antiproliferative activities against a range of cancer cell lines.[1] For instance, certain derivatives have shown potent activity against melanoma, while others have demonstrated efficacy against cervical and liver cancer cells.[1][2] The structure-activity relationship (SAR) studies often indicate that the nature of the substituent on the phenyl ring of the carboxamide moiety significantly influences the cytotoxic potency.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of isoxazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While the precise mechanism of action for this compound is unknown, studies on its analogs suggest potential targets.
Some isoxazole derivatives have been shown to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a crucial role in tumor growth and progression.[4] Others have been found to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[5]
Below are diagrams illustrating a general experimental workflow for evaluating anticancer compounds and a simplified representation of a signaling pathway potentially targeted by isoxazole derivatives.
Caption: General workflow for preclinical anticancer drug evaluation.
Caption: Simplified EGFR signaling pathway and potential inhibition by isoxazole analogs.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The presence of the 2-chloro-6-fluorophenyl moiety is suggestive of enhanced biological activity, a hypothesis that warrants experimental validation.
Future research should focus on the synthesis of this compound and its comprehensive in vitro evaluation against a panel of cancer cell lines. Subsequent mechanistic studies could then elucidate its precise molecular targets and signaling pathways. A direct comparison with its carboxamide and carboxylic acid analogs would provide invaluable data for understanding the structure-activity relationship of the C4 substituent and for the rational design of more potent isoxazole-based anticancer therapeutics.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile derivatives"
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of isoxazole derivatives, with a focus on compounds structurally related to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, in the context of their potential as kinase inhibitors. Due to a lack of publicly available data on the specific carbonitrile derivatives of this scaffold, this guide draws upon published research on analogous isoxazole-containing compounds to illustrate key structure-activity relationship (SAR) principles and experimental methodologies.
Comparative Biological Activity of Related Isoxazole Derivatives
To illustrate the structure-activity relationships, the following table summarizes the in vitro cytotoxic activity of a series of quinoxaline-isoxazole-piperazine conjugates against various cancer cell lines. While not direct derivatives of the target compound, these examples highlight how modifications to the peripheral substituents on a core containing an isoxazole ring can significantly impact biological activity.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM)[2] |
| 5d | R = 4-chlorophenyl | MCF-7 (Breast) | 1.8 ± 0.2 |
| HepG-2 (Liver) | 2.5 ± 0.3 | ||
| HCT-116 (Colorectal) | 3.1 ± 0.4 | ||
| 5e | R = 4-methoxyphenyl | MCF-7 (Breast) | 2.2 ± 0.3 |
| HepG-2 (Liver) | 3.8 ± 0.5 | ||
| HCT-116 (Colorectal) | 4.5 ± 0.6 | ||
| 5f | R = 4-fluorophenyl | MCF-7 (Breast) | 2.9 ± 0.4 |
| HepG-2 (Liver) | 4.1 ± 0.5 | ||
| HCT-116 (Colorectal) | 5.2 ± 0.7 | ||
| Erlotinib (Standard) | - | MCF-7 (Breast) | 8.5 ± 1.1 |
| HepG-2 (Liver) | 9.3 ± 1.2 | ||
| HCT-116 (Colorectal) | 10.7 ± 1.5 |
Table 1: In vitro anticancer activity of quinoxaline-isoxazole-piperazine conjugates.
The data suggests that the nature of the substituent on the phenyl ring attached to the piperazine moiety influences the cytotoxic potency. The presence of a chloro group (compound 5d ) resulted in the most potent activity across all three cell lines, surpassing the standard drug erlotinib.[2]
Deciphering Structure-Activity Relationships
The following diagram illustrates a hypothetical structure-activity relationship for isoxazole derivatives based on the analysis of related compounds. This visualization highlights key structural features that could be modulated to optimize biological activity.
References
Validating the Biological Target of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Comparative Analysis Framework
A comprehensive literature review reveals a significant data gap regarding the specific biological target and mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. While this compound is structurally related to intermediates in the synthesis of β-lactam antibiotics, its direct biological activity and molecular targets remain uncharacterized in publicly accessible research.
This guide, therefore, serves as a foundational framework for researchers and drug development professionals. It outlines the necessary experimental approaches to identify and validate the biological target of this compound. In the absence of direct competitors, this document will compare hypothetical experimental outcomes with established methodologies for target validation, providing a roadmap for future investigation.
Hypothetical Target Validation Workflow
The process of identifying and validating a biological target for a novel compound involves a multi-step approach, beginning with broad screening and culminating in specific functional assays.
Caption: A generalized workflow for novel drug target identification and validation.
Comparative Data Presentation
Without experimental data for the compound , the following tables present a template for how results could be structured and compared against hypothetical alternatives.
Table 1: Comparative Binding Affinity
| Compound | Target | Method | Kd (nM) |
| This compound | Hypothetical Target X | SPR | TBD |
| Alternative 1 | Hypothetical Target X | SPR | Value |
| Alternative 2 | Hypothetical Target X | ITC | Value |
TBD: To Be Determined
Table 2: Comparative Cellular Activity
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | Relevant Cell Line | Proliferation | TBD |
| Alternative 1 | Relevant Cell Line | Proliferation | Value |
| Alternative 2 | Relevant Cell Line | Apoptosis | Value |
TBD: To Be Determined
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols that would be essential for validating the biological target of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of this compound in a suitable buffer over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized protein.
-
Analysis: Fit the sensorgram data to a kinetic binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.
Potential Signaling Pathways
Based on the broad activities of other isoxazole derivatives, several signaling pathways could be investigated. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase in a cancer-related pathway.
Caption: A hypothetical signaling pathway inhibited by the compound.
Comparative Analysis of Flucloxacillin and Its Alternatives in the Context of a Key Synthetic Intermediate
Introduction
Initial investigation into the cross-reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile reveals a notable scarcity of direct biological data. This compound is primarily recognized as a crucial intermediate in the synthesis of the semi-synthetic penicillin antibiotic, Flucloxacillin. Consequently, its biological activity and cross-reactivity profile are not extensively documented in publicly available literature. The focus of this guide, therefore, shifts to the parent compound, Flucloxacillin, a narrow-spectrum beta-lactam antibiotic. This guide provides a comparative analysis of Flucloxacillin with other clinically relevant antimicrobial agents, with a particular emphasis on its performance against Staphylococcus aureus. The presence of impurities, such as the carboxylic acid derivative of the titular carbonitrile, and their potential impact on the drug's safety profile will also be considered.
This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: Beta-Lactam Antibiotics
Flucloxacillin and its penicillinase-resistant counterparts exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They specifically target and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death. The isoxazolyl side chain of these penicillins provides steric hindrance, protecting the beta-lactam ring from hydrolysis by staphylococcal penicillinases.
Caption: Mechanism of action of beta-lactam antibiotics.
Comparative In Vitro Activity Against Staphylococcus aureus
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Flucloxacillin and its alternatives against methicillin-susceptible Staphylococcus aureus (MSSA). MIC values are a critical measure of an antibiotic's potency.
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Penicillinase-Resistant Penicillins | |||
| Flucloxacillin | 0.12 - 1.0 | 0.25 | 0.5 |
| Dicloxacillin | 0.06 - 0.5 | 0.12 | 0.25 |
| Oxacillin | 0.12 - 2.0 | 0.25 | 0.5 |
| Cloxacillin | 0.12 - 0.5 | 0.25 | 0.5 |
| Nafcillin | 0.12 - 0.5 | 0.25 | 0.5 |
| Cephalosporins | |||
| Cephalexin | 0.5 - 4.0 | 1.0 | 2.0 |
| Macrolides | |||
| Erythromycin | 0.12 - >128 | 0.25 | >128 |
Note: MIC values can vary depending on the specific isolates and testing methodologies used. Data is compiled from various sources and should be used for comparative purposes.
Cross-Reactivity and Hypersensitivity
Cross-reactivity among beta-lactam antibiotics is a significant clinical concern. While historically overestimated, the risk of a cross-reactive allergic reaction is primarily dictated by the similarity of the R1 side chains rather than the shared beta-lactam ring.
Recent studies indicate that the cross-reactivity between penicillins and cephalosporins is much lower than the previously cited 10%, with some studies suggesting it may be as low as 1-3%. For patients with a confirmed IgE-mediated allergy to one penicillin, the risk of reacting to another penicillin with a different side chain is also not absolute.
Caption: Cross-reactivity potential of Flucloxacillin.
Clinical studies have shown that in patients with an immediate hypersensitivity to flucloxacillin, a minority (around 35%) were cross-sensitized to other penicillins on intradermal testing.[1] In another study, some patients with confirmed flucloxacillin allergy tolerated amoxicillin challenges.[2]
The Role of Impurities
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both the safety and efficacy of a drug product. In the case of Flucloxacillin, the synthetic intermediate 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (the hydrolyzed form of the nitrile) is a known process-related impurity. While the specific toxicological profile of this impurity is not extensively detailed, impurities in beta-lactam antibiotics are generally a concern as they can potentially contribute to allergic reactions.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Antimicrobial Dilution:
-
Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Within 15 minutes of preparing the diluted inoculum, add 100 µL of the bacterial suspension to each well (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Allergy Assessment: Penicillin Skin Testing
This protocol describes the procedure for performing skin prick and intradermal tests to assess for IgE-mediated allergy to penicillin.
Caption: Workflow for penicillin allergy skin testing.
Materials:
-
Penicillin G, major determinant (penicilloyl-polylysine), and minor determinant mixture (if available) for skin testing.
-
Histamine phosphate (positive control)
-
Saline with 0.4% phenol (negative control)
-
Sterile skin prick test devices
-
Tuberculin syringes with 27-gauge needles for intradermal testing
-
Ruler for measuring wheal and flare reactions
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Ensure the patient has discontinued antihistamines for an appropriate period before testing.
-
-
Skin Prick Test (SPT):
-
Apply one drop of each of the negative control, positive control, and penicillin reagents to the volar surface of the forearm.
-
Pass a sterile prick device through each drop at a 45-60 degree angle to the skin.
-
Read the results after 15-20 minutes. A positive test is a wheal ≥3 mm larger than the negative control.
-
-
Intradermal Test (IDT):
-
If the SPT is negative, proceed to IDT.
-
Inject 0.02-0.03 mL of the negative control, positive control, and penicillin reagents intradermally to raise a small bleb.
-
Read the results after 15-20 minutes. A positive test is an increase in the initial bleb diameter of ≥3 mm.
-
Disclaimer: This guide is for informational purposes only and should not be considered a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.
References
Benchmarking 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile Against Known Tankyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical tankyrase inhibitor, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, against established tankyrase inhibitors. The data and protocols presented herein are based on published findings for well-characterized inhibitors and serve as a benchmark for evaluating novel compounds targeting the Wnt/β-catenin signaling pathway.
Introduction to Tankyrase Inhibition
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[3][4] Tankyrases target Axin, a key scaffold protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation).[5][6] This modification leads to the ubiquitination and subsequent proteasomal degradation of Axin, resulting in the stabilization and nuclear accumulation of β-catenin, and the activation of Wnt target genes that promote cell proliferation.[6][7]
Tankyrase inhibitors block this process, leading to the stabilization of Axin, enhanced β-catenin degradation, and suppression of Wnt signaling.[2][6][8] This mechanism makes tankyrase inhibitors a promising class of therapeutic agents for the treatment of cancers with aberrant Wnt pathway activation, particularly those with mutations in the APC gene.[4][9]
Comparative Performance of Tankyrase Inhibitors
The following table summarizes the inhibitory activities of several known tankyrase inhibitors against the tankyrase 1 (TNKS1) enzyme and their effects on Wnt signaling and cell growth in various cancer cell lines. A placeholder is included for the novel compound, this compound, to illustrate how it would be benchmarked.
| Compound | TNKS1 IC50 (nM) | Cell-Based Wnt Signaling Inhibition (IC50) | Anti-proliferative Activity (GI50) | Reference |
| XAV939 | 13.4 | ~300 nM (HEK293T) | Varies by cell line | [1] |
| WXL-8 | 9.1 | Not explicitly stated, but inhibits signaling | Varies by cell line | [1] |
| G007-LK | 25 (TNKS2) | Not explicitly stated, but inhibits signaling | GI25 < 1 µM in 16% of 537 cell lines | [6][10] |
| IWR-1 | 180 (TNKS2) | ~100 nM (HEK293T) | Not explicitly stated | [8] |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors. In the absence of a Wnt ligand, the destruction complex phosphorylates β-catenin, targeting it for degradation. Tankyrases contribute to the turnover of Axin, a key component of this complex. Tankyrase inhibitors stabilize Axin, enhancing the destruction of β-catenin and inhibiting the transcription of Wnt target genes.
Caption: Mechanism of Wnt signaling and tankyrase inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.
In Vitro Tankyrase Enzymatic Assay (Colorimetric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of tankyrase.
-
Principle: This assay quantifies the consumption of NAD+, the co-substrate for the PARsylation reaction catalyzed by tankyrase. The remaining NAD+ is converted to a fluorescent product.
-
Materials:
-
Recombinant human TNKS1 protein
-
Assay buffer: 50 mM Bis-Tris-Propane pH 7.0, 0.01% Triton X-100, 0.5 mM TCEP
-
NAD+ solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
20% acetophenone in ethanol
-
2 M KOH
-
88% formic acid
-
384-well black polypropylene plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, TNKS1 enzyme, and the test compound.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding 20% acetophenone in ethanol, followed by 2 M KOH.
-
Incubate to allow for the conversion of remaining NAD+ to a fluorescent product.
-
Add 88% formic acid to stabilize the fluorescent product.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Wnt Signaling Reporter Assay (TOPflash Assay)
This assay measures the effect of a compound on the transcriptional activity of the Wnt/β-catenin pathway in living cells.
-
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF transcription factor binding sites upstream of a luciferase gene (TOPflash). Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Materials:
-
HEK293T or other suitable cell line
-
TOPflash and FOPflash (negative control) reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or LiCl to stimulate the pathway
-
Test compound
-
Dual-luciferase reporter assay system
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with TOPflash (or FOPflash) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with serial dilutions of the test compound for a specified duration.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl.
-
After the treatment period (e.g., 24 hours), lyse the cells and measure both firefly (TOPflash) and Renilla luciferase activities using a luminometer.
-
Normalize the TOPflash activity to the Renilla activity.
-
Calculate the percentage of inhibition of Wnt signaling and determine the IC50 value.
-
Western Blot Analysis for Axin and β-catenin Levels
This assay directly assesses the molecular effects of tankyrase inhibition on the protein levels of key pathway components.
-
Principle: Western blotting is used to detect and quantify the levels of Axin and β-catenin proteins in cell lysates after treatment with a tankyrase inhibitor.
-
Materials:
-
Cancer cell line (e.g., SW480, DLD-1)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Axin1, Axin2, and β-catenin
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the change in protein levels.
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and validation of novel tankyrase inhibitors.
Caption: A typical experimental workflow for tankyrase inhibitors.
Conclusion
This guide provides a framework for benchmarking the novel compound this compound against known tankyrase inhibitors. By following the detailed experimental protocols and comparing the resulting data with the established values presented, researchers can effectively evaluate its potential as a modulator of the Wnt/β-catenin signaling pathway. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for understanding the mechanism of action and guiding further research and development efforts in this promising area of cancer therapy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][2] Contaminated gloves should be disposed of as hazardous waste.[3]
-
Eye Protection: Safety goggles or a face shield must be worn to prevent eye contact.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]
Logistical and Operational Disposal Plan
The primary disposal route for this compound is through a licensed hazardous waste disposal company.[5] This compound falls into the category of halogenated organic waste due to the presence of chlorine and fluorine.[6][7]
Key Logistical Steps:
-
Segregation: This chemical waste must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible materials to prevent dangerous reactions and to facilitate proper disposal.[6][7][8]
-
Waste Container: Use a designated, properly labeled, and sealable container for halogenated organic waste.[2][4] The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Do not use abbreviations. A running list of the container's contents and their approximate percentages should be maintained.[8]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] Secondary containment should be used to prevent spills.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[9]
Quantitative Data Summary
Based on the analysis of related compounds, the following hazard classifications should be considered for this compound.
| Hazard Statement | Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritant | Wear protective gloves and clothing.[1] Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | Eye Irritant | Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes. |
| H335: May cause respiratory irritation | Respiratory Irritant | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[1] Avoid breathing dust or vapors. |
| Environmental Hazard (Implied) | Halogenated Organic | Do not dispose of down the drain or in regular trash.[2][10] Prevent release into the environment.[11] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed steps for the safe disposal of this compound from a laboratory setting.
Materials:
-
Appropriate PPE (nitrile gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Designated and labeled halogenated organic waste container
-
Spatula or other suitable transfer tool
-
Decontamination supplies (e.g., soap and water, appropriate solvent)
Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly. Perform all subsequent steps within a certified chemical fume hood.
-
Waste Transfer: Carefully transfer the solid this compound from its original container into the designated halogenated organic waste container using a clean spatula. Avoid creating dust.
-
Container Rinsing (for empty original containers):
-
The first rinse of an empty container must be collected as hazardous waste.[10]
-
Rinse the empty container with a suitable organic solvent (e.g., acetone).
-
Transfer the rinsate into the halogenated organic waste container.
-
Repeat the rinsing process two more times if the compound is determined to be highly toxic.[10]
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Sealing and Labeling: Securely seal the lid of the halogenated waste container. Ensure the label is accurate and complete, including the date the waste was added.
-
Decontamination: Thoroughly clean the spatula and any other contaminated surfaces with an appropriate solvent, followed by soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels) as solid hazardous waste.
-
Storage and Pickup: Store the sealed waste container in the designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. gloves.com [gloves.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ufz.de [ufz.de]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride - Safety Data Sheet [chemicalbook.com]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
Essential Safety and Handling Guide for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the known hazards of the closely related compound, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, and general best practices for handling potentially hazardous chemicals in a laboratory setting.[1][2][3][4] It is imperative to treat this compound as potentially hazardous and adhere to strict safety protocols.
I. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory at all times. A face shield should be worn when there is a significant risk of splashes.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][5] Always inspect gloves for any signs of degradation or perforation before use.[1] For extended contact, consider double-gloving.[6][7] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required to protect skin and clothing.[1][3] |
| Respiratory Protection | Fume Hood/Respirator | All work with this compound should be conducted in a certified chemical fume hood.[1][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory.[1] |
II. Operational Plan: Handling and Storage
A meticulous operational plan is crucial for minimizing risks and maintaining a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3]
B. Handling Procedures:
-
Weighing: When weighing the solid compound, do so within the fume hood on a tared weigh boat or other contained vessel.
-
Solution Preparation: Add the solid compound to the solvent slowly and carefully to prevent splashing.
-
General Hygiene: Avoid skin and eye contact.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
C. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
The related compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is sensitive to moisture; therefore, it is prudent to store the nitrile compound in a desiccator or other moisture-controlled environment.[3]
III. Disposal Plan
Proper disposal of this compound and any associated waste is essential to protect personnel and the environment.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, follow institutional emergency procedures. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of the Compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. uwlax.edu [uwlax.edu]
- 6. soscleanroom.com [soscleanroom.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
